Lorcaserin
Description
Historical Context of Serotonergic Agents in Metabolic Research
The history of investigating serotonergic agents for metabolic control dates back several decades. Early pharmacological interventions for obesity often targeted monoamine systems, including the serotonergic pathway. Drugs like fenfluramine (B1217885) and dexfenfluramine (B1670338), introduced in the mid-20th century, aimed to reduce appetite by increasing serotonin (B10506) levels in the brain lipid.orgtaylorandfrancis.com. These agents primarily acted by stimulating serotonin release and inhibiting its reuptake, leading to enhanced serotonergic transmission in brain regions associated with feeding behavior, such as the hypothalamus taylorandfrancis.comdrugbank.com.
Fenfluramine and dexfenfluramine were utilized for weight management and showed efficacy in reducing food intake and promoting satiety nih.govresearchgate.net. However, their use was eventually associated with serious cardiovascular side effects, specifically cardiac valvulopathy and pulmonary hypertension, attributed to their non-selective activation of certain serotonin receptor subtypes, particularly the 5-HT2B receptor located on heart valves lipid.orggwu.edu. This led to their withdrawal from the market in the late 1990s, highlighting the critical need for more selective serotonergic agents with improved safety profiles for metabolic indications lipid.orggwu.edu.
Evolution of Selective Serotonin Receptor Agonists
The challenges encountered with earlier serotonergic agents spurred research into developing compounds that could selectively target specific serotonin receptor subtypes involved in appetite regulation while avoiding those linked to adverse effects. The serotonin receptor family is diverse, comprising numerous subtypes (5-HT1 to 5-HT7, with further subdivisions) nih.govwikipedia.org. Academic research focused on identifying the specific receptors mediating the desired effects on appetite and metabolism.
Studies pointed towards the 5-HT2C receptor as a particularly promising target for appetite suppression researchgate.netnih.gov. This receptor is predominantly expressed in the central nervous system, including the hypothalamus, a key area regulating appetite and metabolism wikipedia.orgwvu.edudrugbank.com. Activation of 5-HT2C receptors in the hypothalamus is hypothesized to stimulate pro-opiomelanocortin (POMC) neurons, leading to the release of alpha-melanocyte-stimulating hormone (alpha-MSH), which in turn acts on melanocortin-4 receptors to reduce food intake and promote satiety wikipedia.orgwvu.edudrugbank.comnih.gov.
This understanding drove the development of selective 5-HT2C receptor agonists, aiming to replicate the appetite-suppressing effects of earlier serotonergic drugs without the off-target activation of receptors like 5-HT2B that led to cardiovascular complications nih.govtandfonline.com. The development of selective serotonin reuptake inhibitors (SSRIs) for psychiatric disorders also contributed to the understanding of serotonin transporter function and the potential for selective modulation of serotonergic pathways wikipedia.orgnih.govcambridge.org. While SSRIs primarily target the serotonin transporter (SERT) wikipedia.orgwikipedia.org, the research into receptor subtypes informed the strategies for developing agonists with high affinity and selectivity for the 5-HT2C receptor.
Overview of Lorcaserin's Development and Research Trajectory
This compound (formerly known as APD-356) emerged from this research trajectory as a highly selective agonist for the human 5-HT2C receptor drugbank.comnih.govnih.gov. Its development aimed to provide a pharmacological tool for weight management by specifically targeting the central serotonergic pathways involved in satiety wikipedia.orgwvu.edudrugbank.comnih.gov. Preclinical studies demonstrated that this compound could reduce body weight and food intake in animal models of obesity drugbank.comnih.gov.
The research trajectory of this compound included extensive clinical trial programs to evaluate its efficacy and safety in overweight and obese individuals. Large-scale Phase III clinical trials, such as the BLOOM (Behavioral Modification and this compound for Overweight and Obesity Management) and BLOSSOM (Behavioral Modification and this compound Second Study for Obesity Management) trials, investigated the impact of this compound, in conjunction with lifestyle modifications, on weight loss over periods of up to two years tandfonline.comoup.comeisai.com.
These studies enrolled thousands of participants with varying body mass indices (BMI), including those with weight-related comorbidities like type 2 diabetes wvu.eduoup.comoup.comnih.gov. The primary endpoints typically included the proportion of patients achieving a certain percentage of weight loss (e.g., ≥5% or ≥10%) and the mean change in body weight from baseline oup.comoup.com.
Research findings from these trials indicated that this compound treatment was associated with statistically significant weight loss compared to placebo oup.comoup.comnih.gov. For instance, in the BLOOM trial, a significantly higher proportion of patients receiving this compound achieved at least 5% and 10% weight loss compared to the placebo group oup.comnih.gov. The mean weight loss observed in this compound-treated patients was also significantly greater than in the placebo groups oup.comoup.comnih.gov.
Table 1 summarizes representative weight loss data from key clinical trials.
Table 1: Representative Weight Loss Findings from this compound Clinical Trials
| Study (Duration) | Treatment Group | Proportion Achieving ≥5% Weight Loss (%) | Proportion Achieving ≥10% Weight Loss (%) | Mean Weight Loss (%) | Mean Weight Loss (kg) |
| BLOOM (1 year) | This compound 10 mg BID | 47.5 nih.gov | 22.6 oup.comnih.gov | 5.8 oup.comnih.gov | 5.8 ± 0.2 nih.gov |
| BLOOM (1 year) | Placebo | 20.3 nih.gov | 7.7 oup.comnih.gov | 2.2 oup.comnih.gov | 2.2 ± 0.1 nih.gov |
| BLOSSOM (1 year) | This compound 10 mg BID | 47.2 oup.com | 22.6 oup.com | 5.8 oup.com | - |
| BLOSSOM (1 year) | This compound 10 mg QD | 40.2 oup.com | 17.4 oup.com | 4.7 oup.com | - |
| BLOSSOM (1 year) | Placebo | 25.0 oup.com | 9.7 oup.com | 2.8 oup.com | - |
| BLOOM-DM (1 year) | This compound 10 mg BID | 37.5 nih.gov | - | 4.7 nih.gov | 4.7 nih.gov |
| BLOOM-DM (1 year) | Placebo | 16.1 nih.gov | - | 1.6 nih.gov | 1.6 nih.gov |
Note: Data extracted from cited sources. Specific metrics and patient populations may vary slightly between studies.
Beyond weight loss, research also explored the effects of this compound on cardiometabolic parameters. Studies in patients with type 2 diabetes showed improvements in glycemic control, indicated by reductions in HbA1c and fasting glucose levels, in this compound-treated groups compared to placebo wvu.eduoup.comnih.gov. However, effects on other parameters like blood pressure and lipid profiles were not always statistically significant oup.comnih.gov.
The development and research into this compound contributed valuable data to the understanding of the 5-HT2C receptor's role in appetite regulation and provided insights into the potential of selective serotonergic modulation for metabolic disease.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZERNUQAFMOF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048659 | |
| Record name | Lorcaserin | |
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Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water solubility is greater than 400 mg/mL., White to off-white powder; solubility in water <400 mg/mL /Lorcaserin hydrochloride hemihydrate// | |
| Record name | Lorcaserin | |
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| Record name | Lorcaserin | |
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CAS No. |
616202-92-7 | |
| Record name | Lorcaserin | |
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| Record name | Lorcaserin [INN] | |
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| Record name | Lorcaserin | |
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| Record name | LORCASERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Lorcaserin | |
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Pharmacological Mechanisms of Lorcaserin
Selective Serotonin (B10506) 2C Receptor Agonism
The primary mechanism of action of lorcaserin involves the direct activation of 5-HT2C receptors. These receptors are G protein-coupled receptors (GPCRs) that play a critical role in various physiological processes, including the regulation of mood, cognition, and particularly, appetite. frontiersin.orgbmbreports.org
Ligand Binding Kinetics and Receptor Affinity Profiling
This compound demonstrates high affinity for the human 5-HT2C receptor. Studies have reported Ki values in the low nanomolar range for both human and rat 5-HT2C receptors. For human 5-HT2C receptors, the Ki is approximately 15 ± 1 nM, while for rat receptors, it is around 29 ± 7 nM. researchgate.netpsu.edu This indicates a strong binding interaction with the target receptor.
This compound acts as a full agonist at the human 5-HT2C receptor in functional assays, such as the inositol (B14025) phosphate (B84403) accumulation assay. researchgate.netpsu.edu The potency for activating human 5-HT2C receptors is substantially higher compared to other 5-HT2 receptor subtypes. psu.edu
Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of this compound at Human 5-HT2 Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Human 5-HT2C | 15 ± 1 researchgate.netpsu.edu | 9 psu.edu |
| Human 5-HT2A | 112 psu.edu | 168 psu.edu |
| Human 5-HT2B | 174 psu.edu | 943 psu.edu |
Note: Data are representative values reported in the literature.
Allosteric Modulation and Receptor Conformation Dynamics
While this compound is primarily understood as an orthosteric agonist binding to the main ligand-binding pocket of the 5-HT2C receptor, research into receptor conformation dynamics and allosteric modulation is ongoing for GPCRs, including serotonin receptors. Structural studies of the 5-HT2C receptor, including those in complex with ligands like this compound, have provided insights into the conformational changes associated with receptor activation. nih.gov The active state of the 5-HT2C receptor is stabilized by a hydrogen bond network in the intracellular loop 2 (ICL2) region, which favors the binding and activation of Gαq proteins. bmbreports.orgnih.gov
Some studies explore the potential for allosteric modulation of 5-HT2C receptors, where ligands bind to sites distinct from the orthosteric pocket to influence receptor function. mdpi.comnih.govresearchgate.net While some compounds have shown positive allosteric modulator activity at 5-HT2C receptors, this compound itself has not demonstrated such activity in tested models. researchgate.net
Functional Selectivity at 5-HT2C Receptors versus Other Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT1B)
A key characteristic of this compound is its notable selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B receptors. This selectivity is crucial because activation of 5-HT2A receptors has been linked to neuropsychiatric effects, while activation of 5-HT2B receptors has been associated with cardiovascular complications, such as valvular heart disease. researchgate.netnih.govelsevier.es
This compound demonstrates significantly higher functional selectivity for human 5-HT2C receptors compared to human 5-HT2A and 5-HT2B receptors. In functional assays measuring inositol phosphate accumulation, this compound showed approximately 18-fold selectivity over 5-HT2A and 104-fold selectivity over 5-HT2B receptors. researchgate.netpsu.edu When considering binding affinities, the selectivity is also evident, with this compound exhibiting about 7.5-fold higher affinity for 5-HT2C over 5-HT2A and 11.6-fold higher affinity over 5-HT2B receptors based on Ki values. psu.edu Some reports indicate even higher selectivity ratios. researchgate.netnih.govwikipedia.orgtandfonline.com
This selectivity profile suggests that at therapeutic concentrations, this compound is less likely to activate 5-HT2A and 5-HT2B receptors compared to the 5-HT2C receptor, contributing to a more favorable safety profile compared to less selective serotonergic agents used historically for weight management. researchgate.netelsevier.estandfonline.com
Neurobiological Mechanisms of Action in Appetite Regulation
The anorexigenic effects of this compound are mediated through its action on specific neuronal populations within the hypothalamus, a brain region critical for regulating energy balance and appetite. wikipedia.orgdrugbank.comfrontiersin.orgtesisenred.net
Hypothalamic Arcuate Nucleus Pro-opiomelanocortin (POMC) Neuron Activation
A primary site of action for this compound in appetite regulation is the arcuate nucleus (ARH) of the hypothalamus. drugbank.comjneurosci.orgresearchgate.net The arcuate nucleus contains two main neuronal populations with opposing roles in appetite control: pro-opiomelanocortin (POMC) neurons and neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons. researchgate.netnih.govnih.gov POMC neurons are considered anorexigenic, meaning they reduce food intake, while NPY/AgRP neurons are orexigenic, increasing food intake. researchgate.netnih.govnih.gov
5-HT2C receptors are highly expressed on POMC neurons in the arcuate nucleus. frontiersin.orgjneurosci.orgresearchgate.net Activation of these 5-HT2C receptors by agonists like this compound leads to the excitation and increased activity of POMC neurons. jneurosci.orgresearchgate.net This activation is a key step in the pathway leading to reduced appetite and food intake. drugbank.comjneurosci.orgresearchgate.net Studies in rodents have demonstrated that this compound activates POMC neurons in the ARH, contributing to its hypophagic effects. jneurosci.orgnih.gov The activation of POMC neurons by 5-HT2C receptors appears to be mediated, at least in part, through transient receptor potential cation (TRPC) channels. jneurosci.orgresearchgate.net
Role of Alpha-Melanocyte-Stimulating Hormone (α-MSH) and Melanocortin-4 Receptors (MC4R)
The activation of POMC neurons in the arcuate nucleus results in the synthesis and release of pro-opiomelanocortin-derived peptides, including alpha-melanocyte-stimulating hormone (α-MSH). drugbank.comresearchgate.netnih.govnih.govnih.govbiorxiv.orgbu.edubioscientifica.com α-MSH acts as a key anorexigenic signal within the central nervous system. researchgate.netnih.govnih.gov
α-MSH exerts its effects by binding to and activating melanocortin-4 receptors (MC4Rs), which are primarily located on neurons in various brain regions involved in appetite regulation, including the paraventricular nucleus (PVN) of the hypothalamus. researchgate.netnih.govnih.govnih.govbiorxiv.orgbioscientifica.comucl.ac.uk The binding of α-MSH to MC4Rs in the PVN leads to a cascade of intracellular signaling events that ultimately result in decreased food intake and increased energy expenditure. researchgate.netnih.govnih.gov
Therefore, the neurobiological pathway by which this compound reduces appetite involves the selective activation of 5-HT2C receptors on POMC neurons in the arcuate nucleus, leading to the release of α-MSH. This α-MSH then activates MC4Rs in downstream areas like the paraventricular nucleus, culminating in a reduction in appetite and food consumption. drugbank.comresearchgate.netnih.govnih.govnih.govbiorxiv.orgbu.edubioscientifica.comucl.ac.uk
Table 2: Key Components of this compound's Neurobiological Mechanism
| Component | Location in Brain | Role in Appetite Regulation |
| 5-HT2C Receptor | Hypothalamic Arcuate Nucleus (primarily on POMC neurons) frontiersin.orgjneurosci.orgresearchgate.net | Activated by this compound to initiate anorexigenic signaling. drugbank.comjneurosci.orgresearchgate.net |
| POMC Neurons | Hypothalamic Arcuate Nucleus drugbank.comjneurosci.orgresearchgate.netresearchgate.netnih.govnih.gov | Synthesize and release α-MSH when activated. drugbank.comresearchgate.netnih.govnih.govnih.govbiorxiv.orgbu.edubioscientifica.com |
| Alpha-Melanocyte-Stimulating Hormone (α-MSH) | Released from POMC neurons drugbank.comresearchgate.netnih.govnih.govnih.govbiorxiv.orgbu.edubioscientifica.com | Endogenous agonist for MC4R. researchgate.netnih.govbiorxiv.org |
| Melanocortin-4 Receptor (MC4R) | Paraventricular Nucleus and other brain regions researchgate.netnih.govnih.govnih.govbiorxiv.orgbioscientifica.comucl.ac.uk | Activated by α-MSH to reduce food intake and increase energy expenditure. researchgate.netnih.govnih.gov |
Impact on Satiety Signaling and Food Intake Neurocircuitry
This compound exerts its effects on satiety and food intake primarily through the activation of 5-HT2C receptors located in key brain regions involved in appetite control, notably the hypothalamus and brainstem patsnap.comfrontiersin.orgresearchgate.net. The hypothalamus is a critical hub for integrating signals related to energy balance and desirous behaviors, including feeding tandfonline.comtandfonline.com.
Activation of 5-HT2C receptors by this compound in the arcuate nucleus (ARC) of the hypothalamus stimulates pro-opiomelanocortin (POMC) neurons frontiersin.orgresearchgate.nettandfonline.com. POMC neurons are considered anorexigenic, meaning they promote a decrease in food intake tandfonline.com. The peptide products of POMC, such as alpha-melanocyte-stimulating hormone (α-MSH), act on melanocortin 4 receptors (MC4Rs) in areas like the paraventricular nucleus of the hypothalamus (PVH), further promoting satiety and reducing appetite frontiersin.orgresearchgate.netnih.gov. Studies in rodents have shown that the food intake reduction induced by this compound requires a functional brain melanocortin system, specifically involving POMC signaling to MC4Rs nih.govbiorxiv.org.
Beyond the hypothalamus, this compound also influences brainstem neurocircuitry involved in food intake. Research indicates that this compound activates preproglucagon (PPG) expressing neurons in the nucleus of the solitary tract (NTS) nih.govbiorxiv.orgresearchgate.net. PPG neurons in the NTS are a primary source of glucagon-like peptide-1 (GLP-1) in the brain, and their activation is associated with decreased food intake nih.govbiorxiv.org. Studies have demonstrated that 5-HT2C receptors are widespread in PPG NTS neuron clusters, and the ablation of these neurons prevents the reduction of food intake by this compound, highlighting their functional significance in this compound's mechanism of action nih.govbiorxiv.org.
Furthermore, this compound has been shown to decrease the activity of brain regions associated with the emotional and salience-related responses to food cues, including the insula, amygdala, parietal, and visual cortices. This suggests that this compound may reduce the motivational drive to eat, particularly in response to highly palatable food researchgate.nettandfonline.com.
Research findings illustrating the impact of this compound on food intake in animal models are summarized in the table below:
| Study Model | This compound Dose | Observed Effect on Food Intake | Key Neurocircuitry Involved | Source |
| Mice | 7.5 mg/kg, i.p. | Significantly reduced 1 and 3 hour cumulative dark cycle food intake | Requires functional brain melanocortin system (POMC to MC4Rs), involves PPGNTS neurons nih.govbiorxiv.org. | nih.govbiorxiv.org |
| Rats | 3 mg/kg, i.p. | Enhanced 5-HT content in insular cortex, nucleus accumbens core, and ventral hypothalamus; effects on dopamine (B1211576) and noradrenaline also observed. | Central dopamine, serotonin, and noradrenaline systems nih.gov. | nih.gov |
Central Nervous System Penetration and Distribution Studies
This compound is designed to be centrally active and demonstrates penetration into the central nervous system. Studies in animals (mice, rats, and monkeys) have shown that this compound preferentially partitions into the brain fda.gov. Brain-to-plasma ratios for this compound have been reported to range from approximately 10-fold in male monkeys to 24-fold in male Sprague Dawley rats fda.gov.
In humans, this compound is distributed to the cerebrospinal fluid (CSF), and CSF levels have been used to predict brain levels fda.govnih.gov. This compound is approximately 70% bound to plasma proteins nih.govwikipedia.orgdrugbank.com. The distribution to the CNS is a critical factor in its ability to interact with 5-HT2C receptors located predominantly within the brain patsnap.comtandfonline.comwikipedia.org.
Data on brain and plasma concentrations from animal studies underscore the CNS penetration of this compound:
| Species | Brain:Plasma Ratio (approximate) | Source |
| Male Monkeys | 10x | fda.gov |
| Male Sprague Dawley Rats | 24x | fda.gov |
| Male Mice | 11.5 to 30 fold (brain/plasma) | fda.gov |
Downstream Cellular and Molecular Signaling Pathways
The activation of 5-HT2C receptors by this compound initiates a cascade of intracellular events that ultimately modulate neuronal activity and gene expression.
G-Protein Coupled Receptor Coupling and Effector Systems
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) patsnap.comfrontiersin.orgmdpi.com. Upon agonist binding, such as by this compound, the receptor undergoes a conformational change that triggers the dissociation of a heterotrimeric G protein patsnap.comfrontiersin.orgsci-hub.seresearchgate.net. The primary G protein subunit involved in 5-HT2C receptor signaling is Gαq/11 patsnap.comfrontiersin.orgmdpi.com.
The activation of Gαq/11 leads to the stimulation of phospholipase C (PLC) patsnap.comfrontiersin.orgmdpi.com. PLC is a key effector enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG) patsnap.comfrontiersin.org.
Intracellular Signaling Cascades Modulated by 5-HT2C Receptor Activation
The increase in IP3 levels following 5-HT2C receptor activation by this compound results in the release of calcium ions (Ca2+) from intracellular stores, primarily the endoplasmic reticulum patsnap.compsu.edu. Elevated intracellular Ca2+ concentrations can influence various cellular processes, including neurotransmitter release and enzyme activity patsnap.com.
Simultaneously, DAG, the other product of PLC activity, activates protein kinase C (PKC) patsnap.comfrontiersin.org. PKC is a family of serine/threonine kinases that phosphorylate a variety of target proteins, modulating their activity and participating in diverse cellular responses patsnap.com.
The activation of PKC can further lead to the activation of the extracellular regulated kinase (ERK) pathway frontiersin.org. The ERK pathway is a crucial signaling cascade involved in regulating cell growth, differentiation, and survival, and it can influence gene expression frontiersin.org.
In addition to the canonical Gq-PLC pathway, 5-HT2C receptors may also couple to other signaling pathways, including phospholipase A2 (PLA2), and potentially Gα13, contributing to the complexity of downstream signaling mdpi.comwikipedia.org. Furthermore, 5-HT2C receptor activation can also involve β-arrestin recruitment, which can mediate both receptor desensitization and initiate alternative signaling cascades independent of G-protein coupling sci-hub.seresearchgate.net. This compound has been described as a 'super-agonist' in terms of β-arrestin recruitment compared to serotonin itself sci-hub.se.
Gene Expression and Protein Regulation in Target Neurons
The intracellular signaling cascades activated by this compound through 5-HT2C receptors can ultimately influence gene expression and protein regulation in target neurons. Activation of the ERK pathway, downstream of PKC, can lead to the phosphorylation of transcription factors such as c-Fos frontiersin.org. Increased c-Fos expression is often used as a marker of neuronal activity and can indicate changes in gene transcription.
In POMC neurons, 5-HT2C receptor activation and the subsequent signaling cascades contribute to increased synthesis of POMC frontiersin.org. This increased gene expression and protein production of POMC is a key mechanism by which this compound promotes satiety signaling frontiersin.orgtandfonline.com. Conversely, overexpression of fully-edited 5-HT2C receptors, which can decrease signaling, has been shown to decrease POMC expression in the hypothalamus in mice frontiersin.org.
The RNA editing of the 5-HT2C receptor mRNA itself is a post-transcriptional process that affects receptor activity and can influence downstream signaling and potentially the regulation of target genes frontiersin.orgwikipedia.org. This editing process can result in different receptor isoforms with altered agonist binding affinity and signaling properties frontiersin.orgwikipedia.org.
While the direct impact of this compound on the expression of a wide range of genes has not been exhaustively detailed in the provided search results, the known downstream signaling pathways (e.g., ERK pathway) and the observed increase in POMC synthesis strongly suggest that this compound binding to 5-HT2C receptors modulates the expression of specific genes involved in appetite regulation and potentially other neuronal functions.
| Signaling Molecule/Pathway | Role in 5-HT2C Signaling | Downstream Effects Modulated by this compound | Source |
| Gαq/11 | G-protein subunit coupled to 5-HT2C receptor | Activates Phospholipase C | patsnap.comfrontiersin.orgmdpi.com |
| Phospholipase C (PLC) | Effector enzyme activated by Gαq/11 | Generates IP3 and DAG | patsnap.comfrontiersin.orgmdpi.com |
| Inositol Triphosphate (IP3) | Second messenger produced by PLC | Releases intracellular Ca2+ | patsnap.compsu.edu |
| Diacylglycerol (DAG) | Second messenger produced by PLC | Activates Protein Kinase C | patsnap.comfrontiersin.org |
| Protein Kinase C (PKC) | Activated by DAG | Phosphorylates target proteins, activates ERK pathway | patsnap.comfrontiersin.org |
| Extracellular Regulated Kinase (ERK) | Activated downstream of PKC | Phosphorylates transcription factors (e.g., c-Fos), influences gene expression | frontiersin.org |
| β-arrestin | Recruited upon agonist binding | Mediates receptor desensitization, potentially initiates alternative signaling | sci-hub.seresearchgate.net |
| c-Fos | Transcription factor | Increased expression indicates neuronal activity and potential changes in gene transcription | frontiersin.org |
| Pro-opiomelanocortin (POMC) | Precursor protein for anorexigenic peptides | Increased synthesis in hypothalamic neurons, leading to reduced food intake | frontiersin.orgtandfonline.com |
Preclinical Research on Lorcaserin
In Vitro Pharmacological Characterization
In vitro studies provided detailed insights into how lorcaserin interacts with biological targets at the cellular and molecular level.
Receptor Agonist Activity and Potency
This compound is characterized as a selective agonist of the human 5-HT2C receptor. Studies have shown that this compound binds to human 5-HT2C receptors with high affinity. For instance, one study reported a Ki value of 15 ± 1 nM for human 5-HT2C receptors. acs.orgnih.gov It acts as a full agonist at this receptor subtype in functional assays, such as the inositol (B14025) phosphate (B84403) accumulation assay. acs.orgnih.gov
Selectivity Assays and Off-Target Receptor Profiling
A key aspect of this compound's preclinical evaluation was determining its selectivity for the 5-HT2C receptor over other related receptors, particularly other 5-HT receptor subtypes like 5-HT2A and 5-HT2B. This was important due to the association of non-selective serotonergic drugs with serious side effects, such as cardiac valvulopathy linked to 5-HT2B receptor activation. fda.govtandfonline.comjci.org
Preclinical data demonstrated that this compound exhibits significant selectivity for the 5-HT2C receptor. In functional assays, it showed 18-fold selectivity over 5-HT2A receptors and 104-fold selectivity over 5-HT2B receptors. acs.orgnih.gov Binding affinity studies also supported this selectivity profile, with Ki values indicating lower affinity for 5-HT2A (112 nM) and 5-HT2B (174 nM) compared to 5-HT2C (15 nM). acs.org Further profiling against a panel of other G protein-coupled receptors and ion channels indicated high selectivity for human 5-HT2C over these targets as well. acs.orgnih.gov this compound did not significantly compete for binding to serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters in vitro. acs.orgnih.gov
| Receptor Subtype (Human) | Binding Affinity (Ki, nM) | Functional Selectivity (vs 5-HT2C) |
| 5-HT2C | 15 ± 1 | 1x |
| 5-HT2A | 112 | 18x |
| 5-HT2B | 174 | 104x |
| Other 5-HT receptors | High selectivity over | - |
| Other GPCRs/Ion Channels | High selectivity over | - |
While highly selective, at higher concentrations, this compound can interact with other receptors, including 5-HT2A. Agonism of the 5-HT2A receptor is considered an "antitarget" due to its association with hallucinogenic effects. wikipedia.org
Cellular Signaling Pathway Investigations
Activation of the 5-HT2C receptor by agonists like this compound is primarily coupled to Gq protein signaling pathways. drugbank.comjneurosci.org This coupling leads to the activation of phospholipase C-beta, resulting in the release of diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). drugbank.com These second messengers modulate downstream effectors, including influencing intracellular calcium levels. drugbank.com
In the context of appetite regulation, 5-HT2C receptors are predominantly located in the brain, particularly in the hypothalamus. drugbank.comwikipedia.org Activation of 5-HT2C receptors in the arcuate nucleus of the hypothalamus is thought to activate proopiomelanocortin (POMC) neurons. drugbank.comjneurosci.orgwikipedia.orgnih.govfrontiersin.org Activation of POMC neurons leads to the production of alpha-melanocyte stimulating hormone (α-MSH), which then acts on melanocortin 4 (MC4) receptors. drugbank.comnih.govfrontiersin.org This signaling cascade is believed to promote satiety and decrease food intake. drugbank.comwikipedia.orgnih.govfrontiersin.org Studies in mice have indicated that the anorectic effect of this compound requires POMC activity and functional MC4 receptor signaling. nih.govbiorxiv.orgucl.ac.uk The transient receptor potential canonical 5 (TRPC5) channel has also been implicated in mediating the anorectic effect of 5-HT and the effects of this compound on glucose and insulin (B600854) tolerance in mice, suggesting its involvement in the downstream signaling pathway. researchgate.net
Beyond the hypothalamic pathway, this compound has also been shown to activate brainstem GLP-1 neurons, which are necessary for its food intake suppressive effects in mice. biorxiv.orgucl.ac.uk This suggests that this compound's effects on feeding behavior involve multiple interconnected neural circuits.
In Vivo Animal Models of Metabolic Regulation
Animal models, particularly murine models, were extensively used to evaluate the in vivo effects of this compound on food intake, body weight, and metabolic parameters.
Murine Models of Obesity and Metabolic Dysfunction
Various murine models, including diet-induced obesity (DIO) mice and genetically modified models, have been utilized to study this compound's effects. DIO models, often using C57BL/6J mice fed a high-fat diet, are commonly used as they develop characteristics similar to human metabolic syndrome, including obesity, insulin resistance, hyperglycemia, and dyslipidemia. mdpi.comnih.govnih.gov
Studies in DIO rats and mice demonstrated that chronic daily treatment with this compound led to dose-dependent reductions in food intake and body weight gain. acs.orgnih.govnih.gov For example, in a 4-week study, rats on a high-fat diet treated with this compound showed reduced body weight gain compared to controls. acs.orgnih.gov Another study in DIO Sprague-Dawley rats over 28 days showed that this compound treatment significantly reduced percentage body weight gain and decreased fat mass. nih.gov
| Animal Model (Diet) | Treatment Duration | This compound Dose (Route) | Key Finding (Body Weight/Fat Mass) | Source |
| Sprague-Dawley Rats (HFD) | 4 weeks | Daily Dosing | Dose-dependent reduction in body weight gain. | acs.orgnih.gov |
| Sprague-Dawley Rats (DIO) | 28 days | 1-2 mg/kg SC b.i.d. | Dose-related reduction in percentage body weight gain; decreased fat mass. | nih.gov |
| C57BL/6J Mice (DIO) | Acute/Chronic | Various (e.g., 7.5 mg/kg i.p.) | Synergistic reductions in food intake and body weight (in combination). | nih.gov |
| C57BL/6J Mice (DIO T2D) | Acute | 5.0 and 10.0 mg/kg IP | Improved glucose and insulin tolerance. | researchgate.net |
Data Source: acs.orgnih.govnih.govnih.govresearchgate.net
Murine models of type 2 diabetes also suggested that this compound could improve glycemic control, sometimes even in the absence of significant reductions in food intake or body weight. nih.gov These improvements in glycemic parameters were found to require sufficient POMC activity and functional MC4 receptor signaling. nih.gov Studies in DIO mice specifically showed that acute administration of this compound improved glucose tolerance and insulin sensitivity. researchgate.net
Studies on Food Intake and Feeding Behavior
A primary focus of preclinical research was to evaluate this compound's impact on food intake and feeding behavior, consistent with its proposed mechanism of action via hypothalamic 5-HT2C receptors. Acute administration of this compound has been shown to reduce food intake in rats. nih.gov This effect was reversible by pretreatment with a 5-HT2C antagonist, supporting the notion that the effect is mediated through this receptor. fda.gov
Chronic daily treatment in rats maintained on a high-fat diet resulted in sustained dose-dependent reductions in food intake over the study period. acs.orgnih.gov These reductions in food intake contributed to the observed decreases in body weight gain. acs.orgnih.govnih.gov
Preclinical studies have also expanded to investigate this compound's effects on appetitive aspects of feeding behavior and models of binge eating. nih.govresearchgate.net In a rodent model of binge eating, this compound was shown to decrease binge intake. frontiersin.org This finding aligns with other studies indicating that 5-HT2C receptor agonists can inhibit palatable food intake in non-food-deprived rats. frontiersin.org
Analysis of Energy Balance Components (e.g., Energy Intake)
Preclinical studies have extensively evaluated the impact of this compound on food intake and body weight in rodents. Initial research focused on basic measures of food intake and body weight gain. researchgate.netnih.gov These studies have since expanded to include investigations into the appetitive aspects of feeding behavior and models of binge eating. researchgate.netresearchgate.netnih.gov
In acute studies, this compound has been shown to significantly inhibit cumulative food intake in Sprague-Dawley rats in a dose-dependent manner. nih.gov For instance, in one study, cumulative food intake over 22 hours was significantly reduced by various doses of this compound, with the most significant reduction observed within the first 2 hours. nih.gov
Chronic daily treatment with this compound in rats maintained on a high-fat diet resulted in dose-dependent reductions in food intake and body weight gain over a four-week study period. acs.org The reduction in body weight was attributed to a significant decrease in fat mass, rather than fat-free mass. nih.gov Upon discontinuation of treatment, body weight returned to levels comparable to vehicle-treated animals. nih.govacs.org
This compound has also demonstrated the ability to reduce binge eating in preclinical models. researchgate.netfrontiersin.org Studies in male Sprague-Dawley rats showed that this compound decreased binge intake of high-fat food. frontiersin.org This effect is consistent with findings from studies using other selective 5-HT2C receptor agonists. frontiersin.org
Investigations of Glucose Homeostasis and Insulin Sensitivity in Rodent Models
Preclinical studies have indicated that this compound can improve glycemic control in rodent models of type 2 diabetes, even in the absence of significant reductions in food intake or body weight. researchgate.netnih.govresearchgate.net
In mouse models of diet-induced obesity and genetic type 2 diabetes, this compound dose-dependently improved glycemic control. nih.govresearchgate.net Hyperinsulinemic-euglycemic clamp studies in these models revealed that this compound reduced hepatic glucose production, increased glucose disposal, and improved insulin sensitivity. researchgate.netnih.gov These effects suggest a direct action of this compound within the brain that influences glucose regulation, potentially offering a novel mechanism for treating type 2 diabetes. researchgate.netnih.gov This glucoregulatory effect appears to be mediated by brain pro-opiomelanocortin (POMC) peptides and requires functional melanocortin 4 receptors (MC4R) on cholinergic preganglionic neurons, indicating a divergence in the neurocircuitry controlling glycemic and anorectic effects. nih.govresearchgate.net
Comparative Studies with Other Pharmacological Agents in Preclinical Settings
Preclinical comparisons of this compound with other pharmacological agents for weight management have been conducted. A comparative study in mice assessed the effects of this compound and phentermine on food intake, body weight, and visceral fat. japer.in While both drugs reduced body weight and food consumption, phentermine showed a more significant initial drop in these parameters over a shorter period compared to this compound. japer.in However, the study suggested that this compound might offer better maintained results and potentially fewer adverse effects in the long term. japer.in The combination of phentermine and this compound has also been explored in pilot studies, suggesting potential for greater weight loss than this compound alone. researchgate.net
Preclinical studies have also compared this compound's selectivity for serotonin receptors (5-HT2C, 5-HT2A, and 5-HT2B) with other agents. This compound demonstrated higher binding affinity and selectivity for the 5-HT2C receptor compared to 5-HT2A and 5-HT2B receptors, which is considered advantageous given the association of 5-HT2B receptor activation with cardiovascular toxicity. nih.govfda.govfda.gov
Preclinical Toxicology and Safety Assessments
Comprehensive preclinical toxicology and safety assessments were conducted for this compound, including long-term carcinogenicity studies, genotoxicity evaluations, and reproductive and developmental toxicology assessments. fda.govfda.govpremierconsulting.comresearchgate.net
Long-Term Carcinogenicity Studies in Rodents
Two-year carcinogenicity studies were conducted in both mice and rats to assess the potential of this compound to cause cancer. fda.govfda.gov
In CD-1 mice, this compound was administered at doses up to 50 mg/kg/day. These studies did not show treatment-related increases in the incidence of any tumor at exposures up to 8 times (males) and 4 times (females) the daily human clinical dose based on plasma exposure. fda.govfda.gov
In Sprague-Dawley rats, this compound was administered at doses of 10, 30, and 100 mg/kg/day. fda.govfda.gov In female rats, there was a significant increase in the incidence of mammary tumors (fibroadenoma and/or adenocarcinoma) at all dose levels, with no safety margin relative to the clinical dose for mammary fibroadenoma. fda.govfda.gov Mammary adenocarcinoma incidence was also increased at 100 mg/kg, associated with high plasma exposures. fda.gov In male rats, this compound significantly increased the incidence of mammary tumors (fibroadenoma and/or adenocarcinoma) at the mid and high doses, and brain tumors (astrocytoma) at the high dose. fda.gov Liver adenoma and thyroid follicular cell adenoma were also increased at higher exposures in male rats, but these were considered secondary to liver enzyme induction and not relevant to humans. fda.gov
Mechanistic studies investigating the potential role of prolactin in the observed mammary tumors in rats were conducted but failed to persuasively demonstrate it as the intermediary hormone. fda.gov Further studies using advanced sequencing techniques (CarcSeq) in this compound-treated rats revealed dose-responsive increases in Pik3ca H1047R mutations in mammary DNA. nih.govfda.govnih.gov These findings suggest that this compound may promote the outgrowth of spontaneously occurring Pik3ca H1047R mutant clones, contributing to mammary carcinogenesis in rats. nih.govfda.govnih.gov
Genotoxicity and Mutagenicity Evaluations
A standard battery of in vitro and in vivo genotoxicity tests was conducted for this compound. fda.govfda.gov
This compound was evaluated for mutagenic potential using the Ames assay in various Salmonella strains and E. coli, both with and without metabolic activation (S9 mix). This compound was not found to be mutagenic in the Ames test. fda.govfda.gov
In an in vitro chromosome aberration assay using Chinese hamster ovary cells, this compound was not clastogenic. fda.gov Furthermore, an in vivo micronucleus assay in rat bone marrow indicated that this compound was not genotoxic. fda.gov These results collectively classified this compound as a non-genotoxic carcinogen in rats. fda.govfda.govnih.gov
Studies on nitrosamine (B1359907) drug substance-related impurities (NDSRIs) have shown that N-nitroso-lorcaserin, a potential impurity, induced concentration-dependent increases in micronuclei and was mutagenic in human TK6 cells in the presence of metabolic activation. nih.gov However, analyses of this compound dosing solutions in carcinogenicity studies did not detect N-nitroso-lorcaserin, supporting the classification of this compound itself as non-genotoxic. nih.govfda.govnih.gov
Reproductive and Developmental Toxicology Assessments
Reproductive and developmental toxicology studies were conducted in rats and rabbits to assess the potential effects of this compound on fertility, embryonic and fetal development, and pre- and post-natal development. fda.govpremierconsulting.comfederalregister.gov
Preclinical Cardiovascular Safety Studies
Preclinical studies were conducted to evaluate the potential cardiovascular effects of this compound, particularly given the history of cardiovascular toxicity associated with less selective serotoninergic agents. researchgate.netjneurosci.orgresearchgate.nettandfonline.com this compound was designed to selectively activate the 5-HT2C receptor with minimal activity at 5-HT2A and 5-HT2B receptors, as stimulation of 5-HT2B receptors has been linked to cardiovascular toxicity, including cardiac valvulopathy. researchgate.netfda.govresearchgate.nettandfonline.com
In a cardiovascular safety study, single oral doses of this compound up to 100 mg/kg in monkeys did not show effects on cardiovascular parameters such as mean arterial pressure (MAP), heart rate (HR), ECG, and QT interval over a 20-hour period post-dosing. fda.gov In isolated canine Purkinje fibers, this compound at a concentration of 30 µM significantly prolonged the action potential duration at 90% repolarization (APD90). fda.gov
Studies in diet-induced obese rats treated with this compound for 28 days also included assessments of cardiac function. nih.gov
Preclinical data suggested a reduced concern for cardiac valvulopathy due to this compound's greater selectivity for 5-HT2C receptors over 5-HT2A and 5-HT2B receptors. fda.gov
Neurobehavioral Toxicity Assessments in Animal Models
Neurobehavioral toxicity assessments in animal models have been conducted to understand the potential central nervous system effects of this compound. researchgate.netnih.govscdi-montpellier.frfda.gov this compound's mechanism of action involves the activation of 5-HT2C receptors, which are densely located in areas of the brain controlling appetite, and activation of these receptors in animal models has been shown to reduce caloric intake and decrease body weight. fda.gov
Studies in rats and monkeys did not identify major adverse neurological effects considered clinically prohibitive. fda.gov The most likely adverse neurological effect predicted from these studies was somnolence or lethargy, particularly early after the initiation of dosing. fda.gov
In vivo animal studies have demonstrated that behaviors consistent with 5-HT2A receptor agonism were observed only at doses more than 10-fold higher than those that induced behaviors typical of 5-HT2C receptor activation. researchgate.netfda.gov This selectivity for 5-HT2C over 5-HT2A receptors is considered a potential advantage, as stimulation of 5-HT2A receptors has been associated with hallucinogenic activity. researchgate.netfda.gov
In a study assessing the effect of peripherally administered this compound on different rat brain regions, this compound moderately inhibited a subpopulation of dopaminergic neurons in the ventral tegmental area at doses of 5-640 µg/kg intravenously but had no effect on the substantia nigra pars compacta or the extracellular levels of dopamine in the nucleus accumbens and striatum at doses up to 3 mg/kg intraperitoneally. researchgate.net This differentiates this compound from drugs of abuse. researchgate.net
Preclinical studies have also shown that this compound alters behaviors related to drug use and addiction in rodents and non-human primates. researchgate.netnih.govscdi-montpellier.fr Additionally, potential clinically-relevant effects of this compound have been reported in animal models of pain and seizure-like activity. researchgate.netnih.govscdi-montpellier.fr For instance, this compound has shown antiseizure activity in the GAERS absence seizure model in rats and in mutant zebrafish models of Dravet syndrome. researchgate.netresearchgate.netfrontiersin.org However, it was inactive in classical acute seizure tests such as maximal electroshock and subcutaneous pentylenetetrazole in mice and rats, and the 6-Hz stimulation model in mice. researchgate.netresearchgate.net
Studies have also explored the effects of this compound in models of cognitive function. The combined exposure to betahistine (B147258) and this compound has been shown to enhance cognitive functions in multiple maze models in rats with obesity-induced cognitive challenges. mdpi.com
| Animal Model | Study Type | Key Neurobehavioral Finding | Source |
| Rats, Monkeys | Neurobehavioral toxicity assessments | No major adverse neurological effects; potential somnolence/lethargy. | fda.gov |
| Rats | 5-HT receptor activation studies | 5-HT2A-related behaviors seen only at >10x doses inducing 5-HT2C effects. | researchgate.netfda.gov |
| Rats | Dopaminergic neuron effects | Moderately inhibited VTA dopaminergic neurons; no effect on SNc or striatal/NAc dopamine. | researchgate.net |
| Rodents, Non-human primates | Drug use and addiction models | Altered behaviors related to drug use and addiction. | researchgate.netnih.govscdi-montpellier.fr |
| Rats (GAERS model) | Seizure models (Absence seizures) | Suppressed seizures dose-dependently. | researchgate.netresearchgate.net |
| Mutant zebrafish | Seizure models (Dravet syndrome) | Decreased seizure-like activity. | researchgate.netresearchgate.netfrontiersin.org |
| Mice, Rats | Classical acute seizure tests | Inactive (maximal electroshock, s.c. pentylenetetrazole, 6-Hz stimulation). | researchgate.netresearchgate.net |
| Rats (Obesity-induced) | Cognitive function (Maze models) | Combined with betahistine, enhanced cognitive function. | mdpi.com |
Clinical Efficacy Research of Lorcaserin
Randomized Controlled Clinical Trials for Weight Management
The efficacy of lorcaserin for weight management was primarily assessed in large-scale randomized controlled trials, including the BLOOM, BLOSSOM, and BLOOM-DM studies. oup.comsochob.cleisai.comclinicaltrialsarena.comfirstwordpharma.com These trials enrolled thousands of obese or overweight adults, with or without weight-related comorbid conditions, including type 2 diabetes mellitus in the BLOOM-DM study. oup.comeisai.comclinicaltrialsarena.comfirstwordpharma.comtandfonline.comoup.comnih.govnih.gov
Phase III Trial Designs and Methodologies (e.g., BLOOM, BLOSSOM, BLOOM-DM)
The BLOOM (Behavioral Modification and this compound for Overweight and Obesity Management) trial was a 2-year study involving 3,182 obese or overweight patients. sochob.clclinicaltrialsarena.comfirstwordpharma.comeisai.com The BLOSSOM (Behavioral Modification and this compound Second Study for Obesity Management) trial was a 1-year study that enrolled 4,008 patients with similar inclusion criteria to BLOOM. oup.comclinicaltrialsarena.comfirstwordpharma.comoup.comnih.govfiercebiotech.com The BLOOM-DM (Behavioral Modification and this compound for Overweight and Obesity Management in Diabetes Mellitus) trial specifically evaluated 604 obese and overweight patients with type 2 diabetes over a 1-year period. eisai.comclinicaltrialsarena.comfirstwordpharma.comtandfonline.comnih.govfiercebiotech.comdovepress.commejfm.com All three trials included a standardized program of diet and exercise counseling for all participants. oup.comsochob.clfirstwordpharma.comtandfonline.comoup.comnih.govnih.govresearchgate.net Patients in these trials were randomized to receive either this compound or placebo. oup.comsochob.clfirstwordpharma.comtandfonline.comoup.comnih.govnih.goveisai.comresearchgate.net
Primary Efficacy Endpoints: Proportions of Responders (e.g., ≥5%, ≥10% Body Weight Reduction)
A key measure of efficacy in these trials was the proportion of patients achieving a significant reduction in body weight. The primary efficacy endpoints typically included the proportion of patients who lost at least 5% and at least 10% of their baseline body weight at 1 year. oup.comeisai.comclinicaltrialsarena.comtandfonline.comoup.comnih.govnih.govfiercebiotech.comfiercebiotech.com
In the BLOOM trial, 47.5% of patients in the this compound group achieved at least 5% body weight loss at 1 year, compared to 20.3% in the placebo group (P<0.001). sochob.cltandfonline.comeisai.comresearchgate.net Similarly, 22.6% of patients in the this compound group achieved at least 10% weight loss, versus 7.7% in the placebo group (P<0.001). sochob.cltandfonline.comeisai.com
The BLOSSOM trial showed comparable results, with 47.2% of patients receiving this compound 10 mg BID achieving at least 5% weight loss and 22.6% achieving at least 10% weight loss at 1 year, compared to 25.0% and 9.7% in the placebo group, respectively (P < 0.001 for both comparisons). oup.comnih.gov
In the BLOOM-DM trial, which included patients with type 2 diabetes, 37.5% of patients treated with this compound 10 mg BID achieved at least 5% weight loss at Week 52, compared to 16.1% of patients taking placebo (P < 0.0001). eisai.comnih.govfiercebiotech.com Additionally, 16.3% of the this compound 10 mg BID group achieved at least 10% weight loss, versus 4.4% in the placebo group. eisai.comfiercebiotech.com
Here is a summary of the proportion of responders at Week 52 (1 year) in the key Phase III trials:
| Trial | Treatment Group | % Patients with ≥5% Weight Loss | % Patients with ≥10% Weight Loss |
| BLOOM | This compound 10 mg BID | 47.5% sochob.cltandfonline.comeisai.comresearchgate.net | 22.6% sochob.cltandfonline.comeisai.com |
| Placebo | 20.3% sochob.cltandfonline.comeisai.comresearchgate.net | 7.7% sochob.cltandfonline.comeisai.com | |
| BLOSSOM | This compound 10 mg BID | 47.2% oup.comnih.gov | 22.6% oup.comnih.gov |
| Placecaserin 10 mg QD | 40.2% oup.comnih.govmejfm.com | 17.4% oup.comnih.gov | |
| Placebo | 25.0% oup.comnih.govmejfm.com | 9.7% oup.comnih.gov | |
| BLOOM-DM | This compound 10 mg BID | 37.5% eisai.comnih.govfiercebiotech.comfda.govnih.gov | 16.3% eisai.comfiercebiotech.com |
| This compound 10 mg QD | 44.7% nih.gov | Not specified in source | |
| Placebo | 16.1% eisai.comnih.govfiercebiotech.comfda.govnih.gov | 4.4% eisai.comfiercebiotech.com |
Mean Body Weight Change from Baseline
Beyond the proportion of responders, the mean change in body weight from baseline was another primary efficacy endpoint in the Phase III trials. oup.comeisai.comclinicaltrialsarena.comtandfonline.comoup.comnih.govnih.govfiercebiotech.com
In the BLOOM trial, the average weight loss with this compound 10 mg BID was 5.8 ± 0.2 kg (5.81 ± 0.16% of baseline body weight) at 1 year, compared to 2.2 ± 0.1 kg (2.16 ± 0.14%) with placebo (P<0.001). sochob.cltandfonline.comresearchgate.net
The BLOSSOM trial reported least squares mean weight loss at 1 year of 5.8% with this compound 10 mg BID and 4.7% with this compound 10 mg QD, compared to 2.8% with placebo (P < 0.001 vs. This compound BID). oup.comnih.gov
For patients with type 2 diabetes in the BLOOM-DM trial, the mean weight loss at Week 52 was 4.5% (4.7 kg) with this compound 10 mg BID, compared to 1.5% (1.6 kg) with placebo. eisai.comfiercebiotech.com The least square mean weight change was -4.5 ± 0.35% with this compound BID and -5.0 ± 0.5% with this compound QD vs. -1.5 ± 0.36% with placebo (P < 0.001 for each). nih.gov
Here is a summary of the mean body weight change from baseline at Week 52 (1 year):
| Trial | Treatment Group | Mean Weight Loss (%) | Mean Weight Loss (kg) |
| BLOOM | This compound 10 mg BID | 5.8% sochob.clresearchgate.net | 5.8 kg sochob.cltandfonline.comeisai.comresearchgate.net |
| Placebo | 2.2% sochob.clresearchgate.net | 2.2 kg sochob.cltandfonline.comeisai.comresearchgate.net | |
| BLOSSOM | This compound 10 mg BID | 5.8% oup.comnih.gov | Not specified |
| This compound 10 mg QD | 4.7% oup.comnih.gov | Not specified | |
| Placebo | 2.8% oup.comnih.gov | Not specified | |
| BLOOM-DM | This compound 10 mg BID | 4.5% eisai.comnih.govfiercebiotech.com | 4.7 kg eisai.comfiercebiotech.com |
| This compound 10 mg QD | 5.0% nih.gov | Not specified | |
| Placebo | 1.5% eisai.comnih.govfiercebiotech.com | 1.6 kg eisai.comfiercebiotech.com |
Weight Loss Maintenance Over Extended Durations (e.g., Year 2 Data)
The BLOOM trial was designed to assess weight loss maintenance over a 2-year period. sochob.cltandfonline.comeisai.comresearchgate.net At the end of Year 1, patients receiving this compound were re-randomized to continue on this compound or switch to placebo for the second year, while those initially on placebo continued on placebo. tandfonline.comeisai.comresearchgate.netoup.com
Among patients who received this compound during Year 1 and achieved at least 5% weight loss, a greater proportion maintained that weight loss in Year 2 if they continued to receive this compound (67.9%) compared to those who were switched to placebo (50.3%, P<0.001). sochob.cltandfonline.comresearchgate.netoup.com This indicates that continued treatment with this compound was associated with improved maintenance of the weight loss achieved in the first year. sochob.cleisai.comresearchgate.net
Impact on Cardiometabolic Parameters
In addition to weight loss, the clinical trials evaluated the impact of this compound on various cardiometabolic parameters, particularly in the BLOOM-DM study which focused on patients with type 2 diabetes. eisai.comclinicaltrialsarena.comfirstwordpharma.comnih.govfiercebiotech.comdovepress.commejfm.comwvu.edu
Glycemic Control Markers (e.g., HbA1c, Fasting Glucose, Insulin (B600854) Levels)
The BLOOM-DM trial assessed the effects of this compound on glycemic control markers in patients with type 2 diabetes. eisai.comnih.govfiercebiotech.comdovepress.comwvu.eduqu.edu.qa
At Week 52, patients treated with this compound 10 mg BID showed statistically significant improvements in HbA1c and fasting glucose compared to placebo. eisai.comfiercebiotech.com this compound 10 mg BID patients achieved a 0.9% reduction in HbA1c, compared to a 0.4% reduction for the placebo group (P < 0.0001). eisai.comqu.edu.qanih.gov Fasting glucose decreased by 27.4 ± 2.5 mg/dL with this compound 10 mg BID, compared to a decrease of 11.9 ± 2.5 mg/dL with placebo (P < 0.001). nih.govqu.edu.qanih.gov this compound 10 mg QD also showed significant reductions in HbA1c and fasting glucose compared to placebo. nih.govqu.edu.qa
The proportion of patients in BLOOM-DM who achieved HbA1c ≤7% at Week 52 was significantly greater in the this compound BID group (50.4%) and the this compound QD group (52.2%) than in the placebo group (26.3%). qu.edu.qa
Changes in fasting insulin levels with this compound treatment relative to placebo were not statistically significant at Week 52 in the BLOOM-DM trial. eisai.com However, insulin resistance, as calculated by HOMA-IR, was reduced significantly more in the this compound BID group than in the placebo group. qu.edu.qa
A post hoc analysis of the BLOOM-DM study suggested that the glucose-lowering effect of this compound in patients with type 2 diabetes may occur independently of weight loss. nih.gov Less than 50% of the improvement in fasting plasma glucose and HbA1c was attributable to weight loss according to a mediation analysis across Phase III trials. nih.govresearchgate.net
Here is a summary of the impact on glycemic control markers at Week 52 (1 year) in the BLOOM-DM trial:
| Parameter | Treatment Group | Change from Baseline | P-value (vs. Placebo) |
| HbA1c (%) | This compound 10 mg BID | -0.9% eisai.comqu.edu.qanih.gov | < 0.0001 eisai.comqu.edu.qa |
| This compound 10 mg QD | -1.0% nih.govqu.edu.qa | < 0.001 nih.govqu.edu.qa | |
| Placebo | -0.4% eisai.comqu.edu.qanih.gov | - | |
| Fasting Glucose | This compound 10 mg BID | -27.4 mg/dL nih.govqu.edu.qanih.gov | < 0.001 nih.govqu.edu.qa |
| This compound 10 mg QD | -28.4 mg/dL nih.govqu.edu.qa | < 0.001 nih.govqu.edu.qa | |
| Placebo | -11.9 mg/dL nih.govqu.edu.qanih.gov | - | |
| Fasting Insulin | This compound 10 mg BID | Not statistically significant vs. placebo eisai.com | Not statistically significant eisai.com |
| Placebo | - | - | |
| HOMA-IR | This compound 10 mg BID | Reduced significantly more than placebo qu.edu.qa | Significant qu.edu.qa |
| Placebo | - | - |
Lipid Profile Alterations
Clinical trials have assessed the effects of this compound on lipid parameters, including total cholesterol, LDL-cholesterol (LDL-C), HDL-cholesterol (HDL-C), and triglycerides. In some studies, this compound treatment demonstrated favorable changes in lipid profiles. A meta-analysis of one-year randomized controlled trials indicated that this compound decreased total cholesterol, LDL-C, and triglycerides compared to placebo. researchgate.net However, this meta-analysis did not find a statistically significant effect on HDL-C levels. researchgate.net
In the BLOSSOM trial, changes in HDL cholesterol, ApoB, and body fat content were dose-dependent with this compound. oup.com Effects on other lipid parameters were not strictly dose-dependent in this study. oup.com A pooled analysis of the BLOOM and BLOSSOM trials also reported statistically significant improvements in lipid parameters in the this compound group compared with placebo. nih.gov Conversely, the BLOOM-DM trial, which focused on patients with Type 2 Diabetes, did not find statistically significant changes with this compound treatment relative to placebo for triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol at Week 52. eisai.com
A six-month study in obese participants without Type 2 Diabetes found that this compound treatment significantly decreased total LDL and small LDL particles, while significantly increasing total HDL. nih.gov This study also observed a significant reduction in VLDL and chylomicron particles. escholarship.org
Below is a summary of observed lipid profile alterations with this compound:
| Lipid Parameter | Observed Change with this compound (vs. Placebo) | Statistical Significance | Source(s) |
| Total Cholesterol | Decreased | Significant | researchgate.net, nih.gov |
| LDL-C | Decreased | Significant | researchgate.net, nih.gov, nih.gov |
| HDL-C | Increased | Significant (in one study) | nih.gov |
| HDL-C | Not statistically affected | Not significant | researchgate.net, eisai.com, oup.com |
| Triglycerides | Decreased | Significant | researchgate.net, nih.gov |
| Triglycerides | Not statistically affected | Not significant | eisai.com |
| Small LDL Particles | Decreased | Significant | nih.gov |
| VLDL and Chylomicron Particles | Reduced | Significant | escholarship.org |
Blood Pressure Modulations (Systolic and Diastolic)
This compound has also been evaluated for its effects on blood pressure. Several clinical trials have reported reductions in both systolic and diastolic blood pressure with this compound treatment compared to placebo. oup.com, fda.gov, researchgate.net, eisai.com, nih.gov, sochob.cl, oup.com
In the BLOSSOM trial, independent predictors of cardiovascular risk, including blood pressure (in the per-protocol population), decreased significantly with this compound treatment. oup.com A meta-analysis of one-year trials also indicated that this compound decreased blood pressure compared to placebo. researchgate.net The pooled analysis of the BLOOM and BLOSSOM trials showed statistically significant improvements in vital signs, including blood pressure, in the this compound group. nih.gov
The BLOOM-DM trial in patients with Type 2 Diabetes showed numerically favorable, though not statistically significant, mean changes from baseline to Week 52 in systolic and diastolic blood pressure in the this compound 10 mg BID group compared with the placebo group. eisai.com
A pilot study combining low-level laser therapy and this compound also noted significant reductions in waist circumference, but the abstract does not detail blood pressure changes. d-nb.info Another study investigating this compound for cocaine use disorder did not find a significant main effect of this compound dose on systolic or diastolic blood pressure in that specific population. frontiersin.org
Below is a summary of observed blood pressure modulations with this compound:
| Blood Pressure Parameter | Observed Change with this compound (vs. Placebo) | Statistical Significance | Source(s) |
| Systolic Blood Pressure | Decreased | Significant | oup.com, researchgate.net, sochob.cl, nih.gov |
| Diastolic Blood Pressure | Decreased | Significant | oup.com, researchgate.net, sochob.cl, nih.gov |
Waist Circumference and Body Composition Changes
Reductions in waist circumference and improvements in body composition have been observed in clinical trials of this compound. Waist circumference is a key indicator of central adiposity and a component of metabolic syndrome. tandfonline.com
In the BLOSSOM trial, decreases in waist circumference and body fat content were dose-dependent with this compound. oup.com The pooled analysis of the BLOOM and BLOSSOM trials showed that waist circumference and BMI decreased to a significantly greater extent in the this compound groups compared with placebo. oup.com, nih.gov At week 52, waist and hip circumference were significantly decreased with this compound compared with placebo. nih.gov
A six-month clinical trial in obese participants demonstrated that this compound treatment significantly reduced fat mass, including total body and trunk fat mass, without significantly changing body and trunk lean mass. nih.gov, escholarship.org Patients treated with this compound also exhibited a significantly greater percentage reduction in waist circumference than placebo. escholarship.org A pilot study also noted significant reductions in waist circumference in groups receiving this compound. d-nb.info
Below is a summary of observed waist circumference and body composition changes with this compound:
| Parameter | Observed Change with this compound (vs. Placebo) | Statistical Significance | Source(s) |
| Waist Circumference | Decreased | Significant | oup.com, researchgate.net, d-nb.info, oup.com, nih.gov, escholarship.org |
| Body Fat Content | Decreased | Significant | oup.com, escholarship.org |
| Lean Mass | No significant change | Not significant | nih.gov, escholarship.org |
| BMI | Decreased | Significant | researchgate.net, oup.com, nih.gov |
Fatty Liver Index Improvement
Limited data suggest that this compound may have a positive impact on the fatty liver index (FLI), a marker of hepatic steatosis. researchgate.net, sochob.cl
A six-month randomized, placebo-controlled study in 48 obese patients without Type 2 Diabetes demonstrated that this compound improved the fatty liver index. researchgate.net, nih.gov, sochob.cl, jebms.org, e-dmj.org Notably, this benefit was observed to be independent of weight loss in some analyses. researchgate.net, sochob.cl The reduction in FLI remained significant even after adjusting for changes in fat mass, waist circumference, and BMI, suggesting a potential direct effect on the liver. escholarship.org
Below is a summary of observed fatty liver index improvement with this compound:
| Parameter | Observed Change with this compound (vs. Placebo) | Statistical Significance | Source(s) |
| Fatty Liver Index | Improved (Decreased) | Significant | researchgate.net, nih.gov, sochob.cl, jebms.org, e-dmj.org, escholarship.org |
Subgroup Analyses of Efficacy
Clinical trials have also investigated the efficacy of this compound in specific patient populations, particularly those with metabolic comorbidities.
Efficacy in Patients with Type 2 Diabetes Mellitus
This compound has been studied in obese and overweight patients with Type 2 Diabetes Mellitus (T2DM). The BLOOM-DM study specifically evaluated the efficacy and safety of this compound in this population. fda.gov, eisai.com, nih.gov
In the BLOOM-DM trial, this compound 10 mg BID resulted in statistically significant weight loss compared to placebo at Week 52. fda.gov, eisai.com, nih.gov, fiercebiotech.com Patients treated with this compound 10 mg BID achieved a mean weight loss of 4.5% (4.7 kg), compared to 1.5% (1.6 kg) for placebo. eisai.com, fiercebiotech.com A significantly higher percentage of patients in the this compound group achieved at least 5% and 10% weight loss compared to placebo. eisai.com, fiercebiotech.com, nih.gov
Beyond weight loss, this compound also demonstrated improvements in glycemic control in patients with T2DM. fda.gov, eisai.com, nih.gov, nih.gov, elsevier.es In the BLOOM-DM trial, this compound 10 mg BID patients achieved a 0.9% reduction in HbA1c, compared to a 0.4% reduction for the placebo group, a statistically significant difference. eisai.com, fiercebiotech.com Fasting glucose levels also decreased significantly with this compound. eisai.com, nih.gov, fiercebiotech.com The CAMELLIA-TIMI 61 study, a large cardiovascular outcomes trial, also assessed glycemic parameters in patients with T2DM at baseline, finding that this compound led to a 0.33% lower HbA1c after one year compared with placebo. acc.org In patients with a baseline HbA1c greater than 8%, this compound resulted in a net reduction of 0.5% at 1 year. eisai.com
This compound treatment in patients with T2DM also reduced the risk of diabetic microvascular complications, including persistent microalbuminuria, diabetic retinopathy, or diabetic neuropathy, by 21%. acc.org
Below is a summary of key efficacy findings in patients with Type 2 Diabetes Mellitus:
| Parameter | Observed Change with this compound 10 mg BID (vs. Placebo) | Statistical Significance | Source(s) |
| Mean Weight Loss | -4.5% (-4.7 kg) vs. -1.5% (-1.6 kg) | Significant (p < 0.0001) | eisai.com, fiercebiotech.com |
| % Patients achieving ≥5% weight loss | 37.5% vs. 16.1% | Significant (p < 0.0001) | eisai.com, fiercebiotech.com, nih.gov |
| % Patients achieving ≥10% weight loss | 16.3% vs. 4.4% | Significant (p < 0.001) | eisai.com, fiercebiotech.com, nih.gov |
| HbA1c Change | -0.9% vs. -0.4% | Significant (p < 0.0001) | eisai.com, fiercebiotech.com |
| Fasting Glucose Change | Decreased | Significant | eisai.com, nih.gov, fiercebiotech.com |
| Risk of Microvascular Complications | Reduced by 21% | Significant (p = 0.0015) | acc.org |
Efficacy in Patients with Pre-diabetes
The efficacy of this compound has also been investigated in individuals with pre-diabetes. A post-hoc analysis of pooled data from the BLOOM and BLOSSOM studies evaluated the impact of this compound on the progression from pre-diabetes to Type 2 Diabetes and the reversion to euglycemia in obese/overweight subjects with pre-diabetes at baseline. sochob.cl, nih.gov, nih.gov, tandfonline.com
At Week 52, in the subpopulation with pre-diabetes, nearly twice as many this compound-treated subjects achieved ≥5% weight loss compared to placebo. tandfonline.com A significantly lower percentage of this compound-treated subjects progressed to T2DM based on HbA1c (3.2% with this compound vs. 5.0% with placebo). tandfonline.com The CAMELLIA-TIMI 61 study also showed that among individuals with pre-diabetes, this compound lowered the risk of developing diabetes by 19%. acc.org, eisai.com
Furthermore, a significantly greater proportion of this compound-treated subjects compared to placebo reverted to euglycemia based on both HbA1c and fasting plasma glucose (FPG). tandfonline.com Based on HbA1c, 40% of the this compound group reverted to euglycemia compared to 29.5% in the placebo group. tandfonline.com
Below is a summary of key efficacy findings in patients with Pre-diabetes:
| Parameter | Observed Outcome with this compound (vs. Placebo) | Statistical Significance | Source(s) |
| % Patients achieving ≥5% weight loss | Nearly twice as many | Significant (p < 0.001) | tandfonline.com |
| Progression to Type 2 Diabetes (based on HbA1c) | Lower percentage (3.2% vs. 5.0%) | Significant (p = 0.032) | tandfonline.com |
| Risk of Incident Diabetes | Reduced by 19% | Significant (p = 0.038) | acc.org, eisai.com |
| Reversion to Euglycemia (based on HbA1c) | Greater proportion (40% vs. 29.5%) | Significant (p < 0.001) | tandfonline.com |
| Reversion to Euglycemia (based on FPG) | Greater proportion (52.4% vs. 46.5%) | Significant (p = 0.047) | tandfonline.com |
Efficacy in Patients with Established Cardiovascular Disease
The Cardiovascular and Metabolic Effects of this compound in Overweight and Obese Patients–Thrombolysis in Myocardial Infarction 61 (CAMELLIA-TIMI 61) trial was a large-scale, randomized, double-blind, placebo-controlled study specifically designed to assess the long-term cardiovascular safety and metabolic efficacy of this compound in overweight or obese patients with established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors. pace-cme.orgnih.gov
The trial enrolled 12,000 patients with a body mass index (BMI) of ≥27 kg/m ² who had established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors. pace-cme.orgnih.gov Patients were randomized to receive either this compound or placebo in addition to lifestyle interventions. pace-cme.org
While the primary focus of CAMELLIA-TIMI 61 was cardiovascular safety, the trial also evaluated efficacy outcomes in this high-risk population. This compound demonstrated modest and sustained weight loss compared to placebo. pace-cme.org At 1 year, patients treated with this compound showed an average weight loss of 4.2 kg, compared to 1.4 kg in the placebo group, resulting in a net difference of 2.8 kg (P<0.001). pace-cme.org A significantly higher percentage of patients in the this compound group achieved a weight loss of at least 5% at 1 year (38.7%) compared to the placebo group (17.4%) (Odds Ratio: 3.01; 95% Confidence Interval: 2.74-3.30; P < 0.001). pace-cme.orgnih.gov This weight loss was maintained over the course of the trial. pace-cme.org
Furthermore, this compound showed beneficial effects on renal outcomes in this population. ahajournals.org It reduced the risk of the primary renal composite outcome (4.2% per year versus 4.9% per year with placebo; hazard ratio [HR], 0.87; 95% confidence interval [CI], 0.79–0.96; P=0.0064). ahajournals.org The benefit on renal outcomes was consistent across subpopulations with increased baseline cardiovascular and renal risk. ahajournals.org
The CAMELLIA-TIMI 61 trial demonstrated that, in overweight and obese patients with established cardiovascular disease or multiple cardiovascular risk factors, this compound facilitated sustained weight loss and improved several metabolic parameters and renal outcomes without increasing the rate of major adverse cardiovascular events. nih.govahajournals.orgacc.org
Here is a summary of key efficacy findings from the CAMELLIA-TIMI 61 trial:
| Efficacy Outcome | This compound Group (% or Value) | Placebo Group (% or Value) | Net Difference or HR (95% CI) | P-value | Source |
| Mean Weight Loss at 1 Year (kg) | 4.2 | 1.4 | 2.8 kg | <0.001 | pace-cme.org |
| Patients Achieving ≥5% Weight Loss at 1 Year (%) | 38.7 | 17.4 | OR: 3.01 (2.74-3.30) | <0.001 | pace-cme.orgnih.gov |
| Incident Diabetes (Prediabetes at Baseline) | Reduced Risk by 19% | - | - | 0.038 | acc.orgacc.org |
| Incident Diabetes (No Diabetes at Baseline) | Reduced Risk by 23% | - | - | 0.012 | acc.orgacc.org |
| Diabetic Microvascular Complications (Diabetic) | Reduced Risk by 21% | - | - | 0.0015 | acc.org |
| Primary Renal Composite Outcome | 4.2% per year | 4.9% per year | HR: 0.87 (0.79–0.96) | 0.0064 | ahajournals.org |
Efficacy Across Different Demographic or Clinical Characteristics
Analyses of data from clinical trials, including post hoc analyses of the BLOOM, BLOSSOM, and BLOOM-DM studies, have investigated the efficacy of this compound across different demographic and clinical characteristics. nih.gov
A post hoc analysis evaluating weight loss in adults across age quartiles from the BLOOM, BLOSSOM (patients without type 2 diabetes), and BLOOM-DM (patients with type 2 diabetes) studies indicated that this compound was associated with improved weight loss relative to placebo regardless of age. nih.gov These results were consistent for patients both with and without type 2 diabetes. nih.gov Interestingly, the magnitude of weight loss with this compound appeared to increase with increasing age. nih.gov In patients without type 2 diabetes, the odds of achieving ≥5% and ≥10% reduction in body weight at 52 weeks were significantly higher for patients older than 36 years. nih.gov
The percentage of patients without type 2 diabetes achieving ≥5% weight loss with this compound treatment was higher compared to placebo in each age quartile. nih.gov For patients ≤36 years, the rates were 30.0% with this compound versus 17.9% with placebo; for >36 to ≤45 years, 46.2% versus 18.9%; for >45 to ≤53 years, 52.9% versus 23.3%; and for >53 years, 62.1% versus 30.9%. nih.gov Similarly, the percentage of patients without type 2 diabetes achieving ≥10% weight loss with this compound was also higher across age quartiles compared to placebo. nih.gov
Further detailed subgroup analyses within these large trials would be necessary to fully elucidate the nuances of this compound's efficacy across a comprehensive range of demographic and clinical characteristics. However, the available data suggest that age does not negatively impact this compound's weight loss efficacy and may even be associated with a greater magnitude of effect. nih.gov
Here is a table summarizing weight loss efficacy by age quartile in patients without Type 2 Diabetes from the pooled BLOOM/BLOSSOM analysis:
| Age Quartile (Years) | This compound: Patients Achieving ≥5% Weight Loss at 52 Weeks (%) | Placebo: Patients Achieving ≥5% Weight Loss at 52 Weeks (%) |
| ≤36 | 30.0 | 17.9 |
| >36 to ≤45 | 46.2 | 18.9 |
| >45 to ≤53 | 52.9 | 23.3 |
| >53 | 62.1 | 30.9 |
| Age Quartile (Years) | This compound: Patients Achieving ≥10% Weight Loss at 52 Weeks (%) | Placebo: Patients Achieving ≥10% Weight Loss at 52 Weeks (%) |
| ≤36 | 11.9 | Not specified with exact percentage in source snippet. |
| >36 to ≤45 | Not specified with exact percentage in source snippet. | Not specified with exact percentage in source snippet. |
| >45 to ≤53 | Not specified with exact percentage in source snippet. | Not specified with exact percentage in source snippet. |
| >53 | Not specified with exact percentage in source snippet. | Not specified with exact percentage in source snippet. |
Note: Specific percentage values for the ≥10% weight loss by age quartile for all groups were not fully available in the provided search snippets, except for the ≤36 this compound group. nih.gov
Clinical Safety and Adverse Event Research
Cardiovascular Safety Assessments
Given the history of valvular heart disease linked to less selective serotonergic weight-loss drugs, cardiovascular safety was a critical area of investigation for lorcaserin. nih.govnih.gov
Incidence of Valvulopathy and Echocardiographic Surveillance
Clinical trials incorporated serial echocardiographic assessments to monitor for the development of valvular heart disease, specifically focusing on FDA-defined valvulopathy (defined as ≥ mild aortic or ≥ moderate mitral regurgitation). nih.govnih.govresearchgate.netahajournals.org
In an integrated analysis of three Phase III clinical trials involving 5249 obese and overweight patients, the rate of echocardiographic valvulopathy was found to be similar between patients receiving this compound and those receiving placebo over 52 weeks. nih.govresearchgate.netahajournals.org New FDA-defined valvulopathy was observed in 2.04% of placebo recipients and 2.37% of this compound recipients at 52 weeks. nih.govresearchgate.netahajournals.org The risk difference was 0.33%, with a 95% confidence interval of -0.46 to 1.13. nih.govresearchgate.netahajournals.org The risk ratio for valvulopathy in the this compound group at week 52 was 1.16 times that in the placebo group (95% CI, 0.81–1.67). ahajournals.org Most changes in regurgitation grade at each heart valve were ±1 grade in both treatment groups. nih.govresearchgate.net
A pooled analysis of the BLOOM and BLOSSOM trials also indicated a rate of FDA-defined valvulopathy with this compound similar to that with placebo. researchgate.net While one Phase III trial focusing on patients with diabetes (BLOOM-DM) initially showed a higher rate of valvulopathy with this compound at weeks 24 and 52, this study had a smaller sample size, and the placebo group in this trial had a lower-than-expected rate of valvulopathy compared to other trials. oup.com Comprehensive monitoring of over 20,000 standardized serial echocardiograms in the Phase III program aimed to rule out a significant risk difference in new valvular regurgitation after one year of this compound use. nih.gov
Heart Rate and Blood Pressure Changes
Clinical trials assessed the impact of this compound on vital signs, including heart rate and blood pressure. In contrast to some other weight-loss agents, this compound was associated with slightly lower values for heart rate and blood pressure compared to placebo in some studies. researchgate.netmedtrib.cn In the BLOOM trial, systolic and diastolic blood pressures decreased slightly but significantly with this compound compared to placebo at both year 1 and year 2, as did heart rate. sochob.cl At one year in the CAMELLIA-TIMI 61 trial, between-group differences favored this compound for systolic blood pressure (-0.9 mm Hg), diastolic blood pressure (-0.8 mm Hg), and heart rate (-1.0 beat per minute). medtrib.cn A Phase I trial in cocaine users also found no significant main effect of this compound dose on systolic blood pressure, diastolic blood pressure, or heart rate. frontiersin.org
Major Adverse Cardiovascular Events (MACE) Outcomes
The CAMELLIA-TIMI 61 trial was a large cardiovascular outcomes trial designed to evaluate the long-term cardiovascular safety of this compound in overweight or obese patients with existing cardiovascular disease or multiple cardiovascular risk factors. eisai.comeisai.comnih.gov The primary safety objective was to assess the incidence of major adverse cardiovascular events (MACE), defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke. eisai.comeisai.comnih.gov
During a median follow-up of 3.3 years in the CAMELLIA-TIMI 61 trial, the rate of the primary safety outcome (MACE) was 2.0% per year in the this compound group and 2.1% per year in the placebo group. medtrib.cneisai.comresearchgate.net The hazard ratio was 0.99 (95% CI, 0.85 to 1.14). medtrib.cneisai.comresearchgate.net In a retrospective cohort study comparing patients initiating naltrexone/bupropion (B1668061) with those initiating this compound, the crude incidence rate of MACE was 1.03/1000 person-years for patients initiating this compound. nih.govsochob.cl After propensity score weighting, the adjusted hazard ratio of MACE comparing naltrexone/bupropion to this compound was 0.76 (95% CI, 0.48–1.22), indicating statistically similar rates. nih.govsochob.cl
Non-inferiority Studies for Cardiovascular Risk
The CAMELLIA-TIMI 61 trial was designed as a non-inferiority study to demonstrate that this compound did not increase the incidence of MACE compared to placebo. eisai.comnih.govnih.gov The trial met its primary safety objective for non-inferiority, with the upper bound of the 95% confidence interval for the hazard ratio of MACE (1.14) falling below the prespecified non-inferiority margin of 1.4. medtrib.cneisai.comresearchgate.netacpjournals.org This indicated that this compound did not increase the risk of major adverse cardiovascular events in this high-risk population over the study duration. eisai.comacpjournals.orgnih.gov
Neuropsychiatric Adverse Events
Neuropsychiatric adverse events were also monitored in clinical trials of this compound.
Headache and Dizziness Incidence and Severity
Headache and dizziness were among the most commonly reported adverse events in patients treated with this compound in Phase III clinical trials. researchgate.netnih.govnih.govresearchgate.netsci-hub.se In the BLOOM and BLOSSOM trials, the absolute incidences of headache and dizziness exceeded the placebo rate. researchgate.netresearchgate.net
In the BLOOM trial, more patients in the this compound group withdrew from the study due to headache (2.0% vs. 0.8%) and dizziness (0.8% vs. 0.1%) compared to the placebo group. sochob.cl In the BLOSSOM trial, headache, nausea, and dizziness were the most common this compound-related adverse events. oup.com A pooled analysis of the BLOOM and BLOSSOM trials reported headache incidences of 14.5% to 16.8% and dizziness incidences of 7.0% to 8.5%, occurring more commonly than with placebo. nih.gov These events were generally reported as mild to moderate in intensity. nih.gov A meta-analysis of four RCTs found headache and dizziness to be common adverse events noted with this compound. sci-hub.se
| Adverse Event | This compound Incidence (%) (Examples from BLOOM/BLOSSOM) | Placebo Incidence (%) (Examples from BLOOM/BLOSSOM) |
| Headache | 14.5 - 16.8 nih.gov | Occurred less commonly than this compound nih.gov |
| Dizziness | 7.0 - 8.5 nih.gov | Occurred less commonly than this compound nih.gov |
The occurrence of other neuropsychiatric events, such as depression and anxiety, was reported as similar between the this compound and placebo groups in the BLOOM trial at years 1 and 2. nih.gov The CAMELLIA-TIMI 61 trial also did not find any significant increase in neuropsychiatric adverse events. sci-hub.se
Suicidal Ideation and Behavior Monitoring
Euphoria, Hallucinations, and Dissociation at Higher Doses
At doses exceeding the recommended therapeutic level, this compound can exert agonist activity at the 5-HT2A receptor, which is associated with psychiatric effects. nih.govwvu.edu Short-term studies using doses higher than 10 mg twice daily (exceeding the recommended 20 mg/day) showed that subjects displayed euphoria, hallucinations, and dissociation. nih.govwvu.edufda.gov Single doses of 40 mg and 60 mg of this compound caused euphoria, altered mood, and hallucination in some subjects. wvu.edufda.gov The risk of euphoria was higher in short-term studies (16%-19%) with supratherapeutic doses compared to long-term studies (<1.0%). wvu.edu The potential for these effects at higher doses suggests a possibility for psychic dependence. fda.govaafp.org
Serotonin (B10506) Syndrome Risk with Concomitant Serotonergic Agents
Other Systemic Adverse Events
Hypoglycemia in Patients with Type 2 Diabetes
Incidence of Symptomatic Hypoglycemia in BLOOM-DM Study
| Treatment Group | Percentage of Patients with Symptomatic Hypoglycemia |
| This compound 10 mg BID | 7.4% |
| This compound 10 mg QD | 10.5% |
| Placebo | 6.3% |
Hematological Changes (e.g., White Blood Cell Counts)
Clinical trials of at least one year in duration have reported hematological changes, including decreases in white blood cell counts, in patients treated with this compound. nih.govwvu.edufda.govnih.gov Adverse reactions involving decreases in white blood cell count (such as leukopenia, lymphopenia, neutropenia, and decreased white cell count) were reported in 0.4% of patients treated with this compound compared to 0.2% of patients treated with placebo. fda.govnih.govwikidoc.org Decreases in red blood cell count (including anemia and decreases in hemoglobin and hematocrit) were also reported, occurring in 1.3% of this compound patients and 1.2% of placebo patients in trials of at least one year. fda.govnih.govwikidoc.org Periodic monitoring of complete blood count during treatment with this compound should be considered. wvu.edufda.govnih.govwikidoc.org
Incidence of Hematological Changes in Clinical Trials (≥ 1 Year Duration)
| Hematological Change | This compound | Placebo |
| Decreased White Blood Cell Count | 0.4% | 0.2% |
| Decreased Red Blood Cell Count | 1.3% | 1.2% |
Elevated Prolactin Levels
Research has indicated that this compound can lead to increased prolactin levels. nih.govnih.govlecom.edudrugs.com Serotonin is known to influence prolactin release from the pituitary gland through the stimulation of 5-HT2A and 5-HT2C receptors. nih.gov While moderate elevations in prolactin have been noted in some patients taking this compound, specific symptoms of hyperprolactinemia, such as galactorrhea or gynecomastia, were not frequently reported in early premarketing studies involving a large number of patients. medscape.comaafp.org However, periodic monitoring of prolactin levels may be considered if symptoms suggestive of hyperprolactinemia occur. medscape.com
Priapism
Priapism, a prolonged and often painful erection, is a potential adverse event associated with this compound therapy. nih.govnih.govmedscape.comclevelandclinic.orghumanitas.net Agonist activity at the 5-HT2C receptor has been shown to produce sexual responses, including penile erections, in rodent studies. nih.gov Caution is advised when prescribing this compound to men with conditions that predispose them to priapism, such as sickle cell anemia, multiple myeloma, or leukemia, or in those with anatomical deformation of the penis. nih.govmedscape.comwvu.edu Men experiencing an erection lasting longer than four hours should immediately discontinue this compound and seek urgent medical attention to prevent irreversible damage to erectile tissue. nih.govmedscape.comclevelandclinic.org Caution is also recommended for men using medications for erectile dysfunction. nih.gov Although reported in preclinical studies, priapism was not frequently observed in early clinical trials. nih.gov
Discontinuation Rates Due to Adverse Events
Below is a table summarizing discontinuation rates due to adverse events from selected studies:
| Study/Analysis | This compound Discontinuation Rate (due to ADEs) | Placebo Discontinuation Rate (due to ADEs) |
| Selected analysis (this compound vs. Placebo) | 7.2% | 3.7% |
| One-year data from certain studies | 7.1% | 6.7% |
| Two-year data from certain studies | 3.0% | 3.0% |
| Premarketing studies (overall dropout) | Higher than placebo (due to ADEs) | Similar to this compound |
Oncogenicity and Tumor Risk Assessment
The assessment of this compound's oncogenicity and tumor risk has been a critical aspect of its safety evaluation. Preclinical studies in rats revealed drug-related tumors, including mammary adenocarcinomas and fibroadenomas in both male and female rats, as well as brain astrocytomas in male rats. fda.gov These findings initially led to a recommendation against approval by regulatory bodies. fda.govfda.gov
Following the initial review, additional analyses and data were submitted, including a re-adjudication of the mammary tumors in rats. fda.gov While mammary fibroadenomas remained significantly elevated at all tested doses in female rats, adenocarcinomas were significantly elevated only at a high dose that produced a significantly higher exposure than typically seen in humans. fda.gov this compound was identified as a non-genotoxic carcinogen in rats. fda.govnih.gov
Below is a table summarizing cancer incidence in the CAMELLIA-TIMI 61 trial:
| Group | Number of Patients Diagnosed with Cancer | Percentage of Patients Diagnosed with Cancer |
| This compound | 462 | 7.7% |
| Placebo | 423 | 7.1% |
Pharmacokinetic and Pharmacodynamic Research
Absorption, Distribution, Metabolism, and Excretion Profile
The pharmacokinetic profile of lorcaserin describes its journey through the body, from administration to elimination.
This compound is absorbed from the gastrointestinal tract, with peak plasma concentrations typically achieved approximately 1.5 to 2 hours after oral administration. nih.govwikipedia.orguni.luctdbase.orguni.lunih.gov While some sources indicate that the absolute bioavailability was not determined nih.govwikipedia.orguni.lu, one study reported an absolute oral bioavailability of 90% nih.gov.
Distribution studies indicate that this compound distributes to the central nervous system (CNS) and cerebrospinal fluid (CSF) in humans. nih.govwikipedia.orgctdbase.orguni.lunih.govguidetopharmacology.orgnih.gov this compound demonstrates moderate binding to human plasma proteins, approximately 70%. nih.govwikipedia.orguni.luctdbase.orguni.lunih.govguidetopharmacology.orgnih.govresearchgate.net The volume of distribution was not determined in some investigations. nih.govwikipedia.orguni.lu
This compound undergoes extensive metabolism in the liver through multiple enzymatic pathways, resulting in the formation of compounds that are reported to be inactive. nih.govwikipedia.orguni.luctdbase.orguni.luguidetopharmacology.orgnih.govwikipedia.orghmdb.ca
Hepatic Metabolic Pathways and Enzyme Involvement
The metabolism of this compound in the liver involves multiple enzymatic pathways and is not solely dependent on a single isoenzyme. guidetopharmacology.orgnih.govwikipedia.org
Studies have implicated various human cytochrome P450 (CYP) isoenzymes, including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, as well as the human flavin-containing mono-oxygenase 1 (FMO1) enzyme, in the metabolism of this compound. guidetopharmacology.org
Specific enzymatic involvement in the formation of oxidative metabolites has been investigated. CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP3A4, and FMO1 are considered major enzymes involved in the formation of N-hydroxythis compound. CYP2D6 and CYP3A4 are involved in the formation of 7-hydroxythis compound, while CYP1A1, CYP1A2, CYP2D6, and CYP3A4 play a role in the formation of 5-hydroxythis compound. CYP3A4 is involved in the formation of 1-hydroxythis compound.
N-carbamoyl glucuronidation, a predominant excretory pathway, is primarily catalyzed by human UDP-glucuronosyltransferases (UGTs), particularly UGT2B7, UGT2B15, and UGT2B17. wikipedia.org UGT1A6 and UGT1A9 play a minor role in this process. UGT2B15 has demonstrated the highest catalytic efficiency for this compound N-carbamoyl glucuronidation among the UGT enzymes studied.
Despite the involvement of multiple CYP enzymes, some sources suggest that neither CYP450 enzymes nor glutathione (B108866) are involved in its metabolism wikipedia.org, which contrasts with findings indicating CYP involvement in oxidative metabolism. However, the consensus from multiple sources points to extensive hepatic metabolism involving various enzymes.
Elimination Routes and Clearance
This compound is eliminated through hepatic metabolism, with the resulting metabolites primarily excreted from the body. The majority of the administered dose is recovered in urine (92.3%), with a smaller proportion eliminated in feces (2.2%). nih.govwikipedia.orgctdbase.orguni.luguidetopharmacology.orgnih.govresearchgate.netwikipedia.org
The plasma half-life of this compound is approximately 11 hours. nih.govwikipedia.orguni.luctdbase.orguni.luguidetopharmacology.orgresearchgate.net The clearance value for this compound was not determined in some studies. nih.govwikipedia.orguni.lu
Plasma Protein Binding and Cerebrospinal Fluid Distribution
This compound is moderately bound to human plasma proteins, with approximately 70% of the circulating drug bound. nih.govwikipedia.orguni.luctdbase.orguni.lunih.govguidetopharmacology.orgnih.govresearchgate.net
Distribution studies have confirmed the presence of this compound in the cerebrospinal fluid (CSF) and its distribution into the central nervous system (CNS) in humans. nih.govwikipedia.orgctdbase.orguni.lunih.govguidetopharmacology.orgnih.gov At steady state, the mean maximum CSF concentration was 0.954 ± 0.458 ng/mL, occurring at approximately 6 hours. nih.gov The mean steady state CSF concentration (Cmin,ss) was 0.455 ± 0.162 ng/mL. nih.gov The integrated exposure over 12 hours in CSF (AUC0-t) was 9.31 ± 3.87 h*ng/mL. nih.gov
Table 1: Summary of Key Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
| Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | nih.govwikipedia.orguni.luctdbase.orguni.lunih.gov |
| Absolute Oral Bioavailability | Not determined / ~90% | nih.govwikipedia.orguni.lunih.gov |
| Plasma Protein Binding | ~70% | nih.govwikipedia.orguni.luctdbase.orguni.lunih.govguidetopharmacology.orgnih.govresearchgate.net |
| Volume of Distribution | Not determined | nih.govwikipedia.orguni.lu |
| Plasma Half-life | ~11 hours | nih.govwikipedia.orguni.luctdbase.orguni.luguidetopharmacology.orgresearchgate.net |
| Urinary Excretion | 92.3% of dose (metabolites) | nih.govwikipedia.orgctdbase.orguni.luguidetopharmacology.orgnih.govresearchgate.netwikipedia.org |
| Fecal Excretion | 2.2% of dose (metabolites) | nih.govwikipedia.orgctdbase.orguni.luguidetopharmacology.orgnih.govresearchgate.netwikipedia.org |
| Clearance | Not determined | nih.govwikipedia.orguni.lu |
Population Pharmacokinetics and Pharmacodynamics
Population pharmacokinetic studies have been conducted to characterize the variability in this compound's pharmacokinetic parameters across different patient groups. nih.gov
Variability in Pharmacokinetic Parameters Across Patient Populations
Variability in this compound's pharmacokinetic parameters has been observed in specific patient populations.
In patients with type 2 diabetes, this compound exposure was slightly lower, and clearance was slightly higher compared to non-diabetic patients. nih.gov
Studies in elderly patients (aged >65 years) indicated a lower Cmax for this compound compared to adult patients, although the Area Under the Curve (AUC) remained unchanged.
Renal impairment has been shown to affect this compound pharmacokinetics. In patients with impaired renal function, Cmax was reduced, with no discernible trend in AUC compared to individuals with normal renal function. Exposure to the major circulating metabolite, this compound sulfamate (B1201201) (M1), was found to increase with the severity of renal impairment. nih.govtiiips.com Specifically, M1 exposure was approximately 1.7-fold higher in mild renal impairment (CLcr = 50-80 mL/min), 2.3-fold higher in moderate impairment (CLcr = 30-50 mL/min), and 10.5-fold higher in severe renal impairment (CLcr <30 mL/min) compared to subjects with normal renal function (CLcr >80 mL/min). nih.govtiiips.com Exposure to the N-carbamoyl-glucuronide metabolite (M5) was also increased in patients with impaired renal function. nih.gov
In patients with hepatic impairment, Cmax was decreased, while AUC was increased compared to patients with normal hepatic function.
Table 2: Variability in this compound Pharmacokinetics in Specific Populations
| Population | This compound Cmax | This compound AUC | Metabolite M1 Exposure | Source(s) |
| Type 2 Diabetes | Slightly lower | Not specified | Not specified | nih.gov |
| Elderly (>65 years) | Lower | Unchanged | Not specified | |
| Renal Impairment (Mild) | Reduced | No trend | Increased (~1.7-fold) | nih.govtiiips.com |
| Renal Impairment (Moderate) | Reduced | No trend | Increased (~2.3-fold) | nih.govtiiips.com |
| Renal Impairment (Severe) | Reduced | No trend | Increased (~10.5-fold) | nih.govtiiips.com |
| Hepatic Impairment | Decreased | Increased | Not specified |
Relationship Between Exposure and Efficacy/Safety Outcomes
Studies have investigated the relationship between this compound exposure and its efficacy in promoting weight loss. A positive exposure-response relationship has been observed for the probability of achieving specific weight loss percentages. For instance, analysis of data from clinical trials indicated that higher median steady-state area under the curve (AUC) values correlated with increased probabilities of achieving 5% and 10% weight loss fda.govfda.gov.
A pharmacokinetic/pharmacodynamic (PK/PD) modeling analysis using data from clinical studies demonstrated this relationship. At a median AUC0-24h of 0.815 µg·h/mL, corresponding to the median exposure for the 10 mg twice daily dose, the model predicted a 51% probability of achieving 5% weight loss and a 22% probability of achieving 10% weight loss fda.gov. In comparison, a lower median AUC0-24h of 0.425 µg·h/mL, associated with the 10 mg once daily dose, showed lower predicted probabilities of 37% for 5% weight loss and 13.5% for 10% weight loss fda.gov. These findings support a dose-dependent efficacy related to systemic exposure of this compound fda.govfda.gov.
While the primary focus of exposure-response has been on efficacy, safety outcomes in relation to exposure have also been evaluated in clinical trials fda.govfda.gov. Some symptoms potentially linked to serotonergic activity were reported in clinical trials, although a direct association with this compound exposure and the incidence of serotonin (B10506) syndrome could not be definitively ruled out due to the low incidence of such events drugs.com.
Drug-Drug Interaction Mechanisms
Understanding the potential for drug-drug interactions is crucial for the safe use of this compound. Interactions can occur through pharmacodynamic mechanisms, where drugs have additive or opposing effects at receptor sites or physiological pathways, or through pharmacokinetic mechanisms, where one drug affects the absorption, distribution, metabolism, or excretion of another aegislabs.com.
Interactions with Other Serotonergic Agents
Given this compound's mechanism of action as a serotonergic agonist, there is a potential for interactions with other medications that affect serotonergic pathways nih.govdrugs.com. Concomitant use of this compound with other serotonergic agents can increase the risk of serotonin syndrome, a potentially serious condition resulting from excessive serotonin activity nih.govdrugs.comdrugs.com.
Agents that may increase serotonin levels or enhance serotonergic activity include selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), monoamine oxidase inhibitors (MAOIs), tricyclic antidepressants (TCAs), triptans, bupropion (B1668061), tramadol, lithium, and St. John's wort nih.govdrugs.comdrugs.com. Although patients taking SSRIs, SNRIs, MAOIs, TCAs, and bupropion were generally excluded from this compound clinical trials, some patients in these trials did use triptans and dextromethorphan, both of which have serotonergic effects drugs.com. Cases consistent with serotonergic excess, including one instance of serotonin syndrome in a patient also taking dextromethorphan, were reported in clinical trials drugs.com.
The potential for these pharmacodynamic interactions highlights the importance of caution and monitoring when combining this compound with other drugs that influence the serotonergic system nih.govdrugs.com.
Interactions with Cytochrome P450 Enzyme Inhibitors or Inducers
This compound undergoes extensive metabolism in the liver through multiple enzymatic pathways, including cytochrome P450 (CYP) enzymes nih.govdovepress.comwvu.edu. While multiple enzymes are involved, which generally suggests a lower probability of significant pharmacokinetic interactions based on the metabolism of this compound itself nih.govdovepress.com, this compound has been identified as a weak inhibitor of CYP2D6 ucm.es.
Inhibition of CYP2D6 by this compound can lead to increased plasma concentrations of medications that are substrates of this enzyme ucm.esmedscape.com. Clinical studies have shown that this compound can increase the exposure of dextromethorphan, a CYP2D6 substrate, suggesting a minimal inhibitory effect on its metabolism ucm.es. Other drugs metabolized by CYP2D6 that could potentially be affected by coadministration with this compound include certain antidepressants (e.g., amitriptyline, desipramine, fluoxetine, paroxetine), antipsychotics (e.g., haloperidol, perphenazine, risperidone), beta-blockers (e.g., metoprolol), and others medscape.compsychopharmacopeia.com.
Conversely, while this compound is metabolized by multiple CYP enzymes (including CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, and CYP3A4) and flavin-containing monooxygenase (FMO) dovepress.comnih.gov, its metabolism is not solely dependent on a single pathway nih.govdovepress.com. Studies using selective inhibitors of specific CYP enzymes (like quinidine (B1679956) for CYP2D6 and ketoconazole (B1673606) for CYP3A4) demonstrated that these enzymes are involved in the formation of specific oxidative metabolites of this compound nih.govnih.gov. However, the reliance on multiple metabolic routes suggests a lower likelihood that inhibitors or inducers of a single CYP enzyme would significantly alter this compound exposure nih.govdovepress.comucm.es.
The potential for this compound to inhibit CYP2D6 is a key consideration for drug-drug interactions involving this enzyme ucm.esmedscape.com.
Investigational and Novel Therapeutic Applications of Lorcaserin
Research on Smoking Cessation Aid
Preclinical data indicated that lorcaserin might be effective in smoking cessation by modulating the dopaminergic reward system. researchgate.net This led to clinical trials designed to assess its efficacy as a smoking cessation aid and its effect on the weight gain that often accompanies quitting smoking.
The clinical investigation of this compound for smoking cessation was primarily conducted through randomized, double-blind, placebo-controlled trials. nih.govnih.gov A notable Phase II trial involved 603 adult smokers who averaged at least 10 cigarettes per day. nih.govnih.gov Participants were randomized to one of three groups: this compound 10 mg once daily, this compound 10 mg twice daily, or a placebo, for a duration of 12 weeks. nih.govnih.gov All participants also received standardized weekly smoking cessation counseling. nih.gov The study design included a two-week period of medication administration before a target quit date set around day 15. nih.govnih.gov
The primary efficacy endpoint in these trials was the carbon monoxide (CO)-confirmed continuous abstinence rate, particularly during the final weeks of the study (e.g., weeks 9-12). nih.gov This endpoint is a rigorous measure defined by no self-reported smoking or other nicotine (B1678760) use, confirmed by an exhaled CO measurement of ten parts per million or less. nih.gov In the Phase II trial, the continuous abstinence rates for the last month were 5.6% for the placebo group, 8.7% for the once-daily this compound group, and 15.3% for the twice-daily this compound group. nih.gov The difference between the twice-daily this compound group and the placebo group was statistically significant. nih.govnih.gov
Another study explored the efficacy of combining this compound with a nicotine patch. clinicaltrials.gov In this trial, 61 adult smokers were randomized to receive either this compound plus a nicotine patch or a placebo plus a nicotine patch for the first two weeks, after which all participants received the combination treatment for 12 weeks. clinicaltrials.govnih.gov The primary outcome was the 4-week continuous smoking abstinence at the end of treatment. clinicaltrials.govnih.gov The biochemically confirmed continuous smoking abstinence from weeks 7 to 10 post-quit was 31.1%. clinicaltrials.govnih.gov
A key secondary endpoint in smoking cessation trials for this compound was the change in body weight, a significant concern for many individuals attempting to quit smoking. clinicaltrials.gov In the 12-week Phase II trial, a statistically significant difference in weight change was observed between the treatment and placebo groups. nih.gov Participants in the twice-daily this compound group experienced an average weight loss of 0.98 kg, whereas the placebo group had a negligible change of -0.01 kg. nih.govnih.gov
Even among participants who successfully quit smoking, this compound appeared to mitigate weight gain. In the continuously abstinent cohort, the placebo group gained an average of 0.73 kg, while the twice-daily this compound group lost an average of 0.41 kg by week 12. nih.gov In the study combining this compound with a nicotine patch, participants who successfully quit smoking showed no weight gain; the mean weight change was a loss of 0.16 kg over the study period. clinicaltrials.govnih.gov
| Participant Group | Placebo Group | This compound 10 mg QD Group | This compound 10 mg BID Group |
|---|---|---|---|
| Overall Randomized Population (kg) | -0.01 | -0.35 | -0.98 |
| Continuously Abstinent Participants (kg) | +0.73 | +0.76 | -0.41 |
Studies in Substance Use Disorders
The role of the 5-HT2C receptor in modulating dopamine (B1211576) activity, a key neurotransmitter in the brain's reward system, has made it a target for developing pharmacotherapies for substance use disorders. nih.gov Preclinical studies in animal models showed that this compound could alter behaviors related to the use of various drugs, including cocaine and cannabis. researchgate.netfrontiersin.orgresearchgate.net
Preclinical studies in rodents and non-human primates suggested that 5-HT2C receptor agonists like this compound could reduce cocaine self-administration and seeking behaviors. nih.govfrontiersin.org This prompted human clinical trials to investigate its safety and efficacy for cocaine use disorder (CocUD). frontiersin.org
The findings from human studies have been mixed. A Phase I randomized, double-blind, placebo-controlled trial involving non-treatment-seeking participants with CocUD found that this compound was generally safe when administered with cocaine. frontiersin.org A primary finding was that this compound significantly decreased subjective ratings of cocaine craving. frontiersin.org However, the study did not show efficacy in reducing the reinforcing effects of the drug. Unexpectedly, in a procedure where participants could choose between receiving a dose of cocaine or a monetary reward, those treated with this compound were more likely to choose cocaine. frontiersin.org This highlights a disconnect between the drug's effect on craving and its effect on drug-taking behavior.
Another study noted that while this compound decreased craving after intravenous cocaine administration, it did not alter cocaine or monetary reinforcement. frontiersin.org A large Phase 2 clinical trial conducted by the National Institute on Drug Abuse (NIDA) ultimately found no significant difference between this compound and placebo in achieving cocaine abstinence. The primary outcome, defined as abstinence during the last three weeks of the 13-week trial, was met by only 1 of 91 participants in the this compound group compared to 4 of 91 in the placebo group.
| Endpoint | Observed Effect of this compound | Source |
|---|---|---|
| Craving | Significantly decreased subjective ratings of craving. | frontiersin.org |
| Reinforcement | Lack of efficacy in reducing the reinforcing effects of cocaine. | |
| Choice (Cocaine vs. Money) | Increased the choice of cocaine over a monetary reward in one study. | frontiersin.org |
| Abstinence | No significant difference compared to placebo in achieving sustained abstinence. |
Given the lack of approved pharmacotherapies for Cannabis Use Disorder (CUD), the potential of 5-HT2C agonists has been an area of interest. Research into this compound for CUD has included human laboratory studies and open-label clinical trials.
A placebo-controlled, within-subject human laboratory study involving 15 daily cannabis users found that this compound significantly reduced cannabis self-administration after both 0 and 3 days of abstinence. The study also observed that this compound reduced cannabis craving during periods of abstinence.
An open-label, 10-week pilot trial tested this compound in outpatients with CUD. The study found that participants significantly decreased their frequency of cannabis use over the course of the trial. By the end of the 10-week study, participants had reduced their cannabis use by an average of 1.76 days per week. However, the average daily amount of cannabis used and the levels of THC metabolites in urine did not change significantly. Another planned 13-week randomized, double-blind, placebo-controlled trial was designed to examine the effect of this compound on reducing cannabis use and impulsivity in individuals with CUD, but the status of this trial is not fully detailed in the available sources.
A critical aspect of developing a drug that acts on the central nervous system, particularly one intended to treat addiction, is assessing its own potential for abuse. clinicaltrials.gov Preclinical studies in animals suggested a low abuse liability for this compound. frontiersin.org
To assess this clinically, a double-blind, randomized, crossover study was conducted in 35 healthy, recreational polydrug users. clinicaltrials.gov This study compared single oral doses of this compound (20, 40, and 60 mg) with placebo and two drugs with known abuse potential, zolpidem (15 and 30 mg) and ketamine (100 mg). clinicaltrials.gov The study used various subjective measures, including "Drug Liking" scores and other visual analog scales (VAS). clinicaltrials.gov
The results showed that the active comparators, zolpidem and ketamine, produced significantly higher peak scores on primary abuse-related measures compared to placebo. clinicaltrials.gov In contrast, the subjective effects of a 20 mg dose of this compound were similar to those of placebo. clinicaltrials.gov Supratherapeutic doses of this compound (40 mg and 60 mg) were associated with significantly higher ratings of "dislike" by users compared to placebo, zolpidem, and ketamine. clinicaltrials.gov Perceptual effects were minimal with this compound. clinicaltrials.gov These findings suggest that this compound is associated with distinct, primarily negative subjective effects at doses above the therapeutic range, indicating a low potential for abuse. clinicaltrials.gov
Exploration of Other Potential Metabolic Benefits
Beyond its effects on weight, research into this compound has uncovered other potential therapeutic applications, particularly concerning its metabolic benefits that are not solely dependent on weight reduction. These investigations have shed light on its influence on glucose metabolism and its potential role in modulating neuroinflammatory pathways.
Weight-Independent Effects on Glucose Metabolism
Several studies have indicated that this compound may improve glycemic control through mechanisms that extend beyond its impact on body weight. researchgate.net A retrospective mediation analysis of data from three randomized, placebo-controlled clinical trials involving 6,897 patients with overweight or obesity found that less than 50% of the improvement in fasting blood glucose and hemoglobin A1c (HbA1c) could be attributed to weight loss alone. researchgate.net This suggests a direct effect of this compound on glucose homeostasis.
Further evidence comes from a post hoc analysis of the BLOOM-DM (Behavioral Modification and this compound for Obesity and Overweight Management in Diabetes Mellitus) study. mdpi.com In this analysis, patients with type 2 diabetes were stratified by the amount of weight they lost. Those who received this compound and lost 5% or more of their body weight showed greater improvements in fasting plasma glucose (FPG) early in the treatment (week 2), before significant weight loss had occurred, compared to the placebo group. mdpi.com Notably, even the group of patients treated with this compound who lost less than 5% of their body weight experienced larger decreases in FPG and HbA1c at 52 weeks compared to the placebo group, despite the limited weight loss. mdpi.com
Murine models of type 2 diabetes have also demonstrated that this compound can dose-dependently improve glycemic control without associated reductions in food intake or body weight. patsnap.com These preclinical findings support the clinical observations of weight-independent glucoregulatory effects. The proposed mechanism involves the activation of pro-opiomelanocortin (POMC) peptides in the brain. patsnap.com Specifically, this compound's effects on glucose homeostasis have been shown to require functional melanocortin-4 receptors (MC4R) on cholinergic preganglionic neurons. patsnap.com Hyperinsulinemic-euglycemic clamp studies in these models revealed that this compound reduces hepatic glucose production, increases glucose disposal, and improves insulin (B600854) sensitivity. patsnap.com
Table 1: Weight-Independent Effects of this compound on Glycemic Parameters in Patients with Type 2 Diabetes (BLOOM-DM Study)
| Parameter | Weight Loss Group | Treatment Group | Mean Change from Baseline at Week 52 |
|---|---|---|---|
| Fasting Plasma Glucose (mg/dL) | <5% Weight Loss | This compound | -28.3 |
| Placebo | -10.0 | ||
| Hemoglobin A1c (%) | <5% Weight Loss | This compound | -0.8 |
| Placebo | -0.4 |
Influence on Neuroinflammation Pathways
The potential influence of this compound on neuroinflammation is an emerging area of investigation, largely extrapolated from the known functions of the 5-HT2C receptor, which is the primary target of this compound. While direct clinical studies on this compound and neuroinflammation are limited, the distribution and function of 5-HT2C receptors in the central nervous system suggest a plausible role in modulating inflammatory processes within the brain.
5-HT2C receptors are predominantly located in the central nervous system, including in regions like the choroid plexus, hippocampus, cortex, and basal ganglia. patsnap.com These receptors are involved in regulating the release of key neurotransmitters such as dopamine and norepinephrine (B1679862). patsnap.com Chronic low-grade inflammation in the brain, or neuroinflammation, is increasingly recognized as a contributor to the pathophysiology of obesity and its associated metabolic complications. This state of inflammation can be influenced by various signaling molecules, including serotonin (B10506).
Research in animal models has suggested that obesity induced by a high-fat diet is associated with cognitive impairments and that this compound treatment may alleviate these deficits. nih.gov While these effects were observed to be independent of weight loss, the direct impact on neuroinflammatory markers was not explicitly detailed. nih.gov However, obesity is known to be a state of chronic inflammation, and it is plausible that by modulating serotonergic pathways, this compound could indirectly influence the neuroinflammatory state associated with obesity.
Functional MRI studies in humans have shown that this compound can decrease the activation of brain centers involved in attention and emotion in response to food cues. nih.govneurosciencenews.com These findings indicate that this compound has a direct effect on neural circuits that could potentially be involved in neuroinflammatory processes, although this connection has not been definitively established. The activation of 5-HT2C receptors can influence various cellular responses, including gene expression and neuronal excitability, which are processes that can be altered in a neuroinflammatory environment. patsnap.com Further research is necessary to directly investigate the effects of this compound on specific neuroinflammatory pathways, such as the activation of microglia and astrocytes, and the production of inflammatory cytokines within the brain.
Regulatory Landscape, Post Marketing Surveillance, and Research Limitations
Regulatory Approval Processes and Decisions (e.g., FDA, EMA)
Lorcaserin, marketed under the brand name Belviq, was developed by Arena Pharmaceuticals as a weight-loss medication. It functions as a selective agonist of the serotonin (B10506) 2C (5-HT2C) receptor, primarily located in the hypothalamus, a brain region involved in appetite control. wikipedia.org
In the United States, this compound received approval from the Food and Drug Administration (FDA) in 2012. wikipedia.orgresearchgate.netnih.gov This approval came after an initial rejection in 2010, which was based on concerns regarding an increased incidence of tumors in preclinical carcinogenicity studies in rats. nih.govfda.gov The resubmission of the New Drug Application (NDA) with further clarification of the rodent carcinogenicity data allowed for a re-assessment of the clinical risk by the FDA. fda.gov this compound was subsequently classified as a Schedule IV controlled substance by the Drug Enforcement Administration (DEA) due to its potential for abuse. wikipedia.orgfda.govbmj.com An extended-release formulation, Belviq XR, was later approved in 2016. fda.govresearchgate.net
In contrast to the FDA's decision, the European Medicines Agency (EMA) did not approve this compound for marketing in the European Union. nih.gov The EMA's decision was influenced by concerns that included potential risks of breast cancer observed in preclinical data, psychiatric adverse effects such as aggravation of depression, suicidal ideation, and psychosis, and the risk of valvulopathy. nih.govnih.gov While the EMA evaluates submissions and provides recommendations, the final marketing authorization decision rests with the European Commission. mabion.eu
Post-Marketing Surveillance and Real-World Evidence Studies
Real-world evidence studies have also been conducted to examine the use and effectiveness of this compound in clinical practice. A retrospective chart review at a weight management center assessed the real-world use of this compound, including in patients with type 2 diabetes, prediabetes, and metabolic syndrome. diabetesjournals.org This study found that among patients who filled a prescription for this compound, a notable percentage remained on the medication for at least 90 days, and responders achieved significant weight loss at 90 days. diabetesjournals.org Another real-world study comparing the effectiveness and persistence of different anti-obesity medications in a primary care setting found that while liraglutide (B1674861) was associated with greater weight loss and higher persistence, this compound also showed some associated weight reduction. researchgate.netnih.gov
Factors Leading to Market Withdrawal and Reassessment
Despite initial approval and findings from the CAMELLIA-TIMI 61 trial indicating no increased risk of major adverse cardiovascular events, a safety signal emerged regarding an increased occurrence of cancer. fda.govbmj.comtctmd.com The FDA's completed review of the CAMELLIA-TIMI 61 trial results suggested an imbalance in cancer diagnoses in the group treated with this compound compared to the placebo group. fda.govtctmd.comfederalregister.gov While a chance effect could not be entirely ruled out, the imbalance persisted across multiple analyses. federalregister.gov
Methodological Limitations in Clinical Trial Research
Clinical trials evaluating weight-loss medications, including this compound, often face specific methodological challenges that can impact the interpretation and generalizability of their findings.
High Patient Dropout Rates and Their Impact on Data Interpretation
High patient dropout rates are a common limitation in pharmacological weight-control studies. researchgate.netoup.comsochob.clppcr.org In some this compound trials, the rate of discontinuation at one year was nearly 50%. sochob.clwvu.edu While some analyses attempted to mitigate this limitation by including data from patients who returned for weigh-ins even after withdrawing, high dropout rates can still affect the completeness of data and potentially introduce bias. sochob.cl The impact of high dropout rates on statistical analysis, such as the power to detect differences between treatment groups, is a recognized concern. oup.comppcr.org
Exclusion Criteria and External Validity of Study Findings
Clinical trials for this compound, like many other drug trials, employed specific exclusion criteria that can limit the generalizability, or external validity, of the study findings to a broader patient population encountered in real-world clinical practice. researchgate.netoup.comwvu.edubmj.comoup.com Exclusion criteria in this compound studies included patients with certain pre-existing conditions, those using other weight-loss products, individuals with a history of clinically significant disease, and those considered by investigators to have insufficient motivation. bmj.comoup.com Some trials also excluded patients with type 2 diabetes in initial studies, even though weight loss is often needed in this population. oup.com The exclusion of patients with conditions such as high blood pressure, binge-eating disorder, and very high BMI further narrowed the study population. wvu.edu These stringent criteria mean that the safety and efficacy observed in the trial population may not be fully applicable to the diverse range of patients who might be candidates for weight management in routine care. wvu.edubmj.com
Statistical Power for Rare Adverse Events (e.g., Valvulopathy)
Adequacy of Reporting Adverse Event Frequencies
The adequacy of reporting adverse event frequencies in clinical trials and during post-marketing surveillance is crucial for a comprehensive understanding of a drug's safety profile. For this compound, adverse events were collected and reported throughout its clinical development program and post-marketing. fda.govresearchgate.netfda.gov
In the Phase 3 clinical trials (BLOOM and BLOSSOM), the incidence of any adverse events reported by patients treated with this compound was slightly higher than in the placebo groups. researchgate.net A greater proportion of these events in the this compound group were considered drug-related. researchgate.net Commonly reported adverse events included headache, upper respiratory tract infection, and nasopharyngitis. researchgate.net
Despite the reporting in clinical trials, the statistical analysis of certain safety endpoints, such as FDA-defined valvulopathy, was noted to be limited in earlier studies due to factors like small study populations and high patient dropout rates. nih.gov This underscored the need for continued post-marketing surveillance. nih.gov Post-marketing surveillance relies on spontaneous reporting systems and mandated studies to identify potential safety signals that may not have been detected in the controlled environment of clinical trials, which typically involve limited sample sizes, duration, and patient diversity. mabion.eupropharmaresearch.com
Lack of Long-Term Mortality or Morbidity Data
A significant limitation in the initial assessment of this compound was the lack of long-term data on its effects on mortality and morbidity. researchgate.netnih.govfirstwordpharma.com While initial Phase 3 trials evaluated safety and efficacy for up to two years, longer-term outcomes, particularly cardiovascular effects, were a key area requiring further investigation. wikipedia.orgnih.gov
Data Summary Table from CAMELLIA-TIMI 61 Trial
| Outcome | This compound Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) | Source |
| Major Cardiovascular Events | 6.1 | 6.2 | 0.99 (0.85-1.14) | tctmd.com |
| Increased Cancer Occurrence | Higher occurrence | Lower occurrence | Not specified | wikipedia.org |
Future Research Directions and Unanswered Questions
Elucidating Nuances of 5-HT2C Receptor Signaling in Appetite and Metabolism
The primary mechanism of action for lorcaserin is the selective activation of 5-HT2C receptors, predominantly located in the hypothalamus, to promote satiety and reduce food intake. wikipedia.orgdrugbank.com Activation of 5-HT2C receptors in the hypothalamus is thought to activate proopiomelanocortin (POMC) neurons, leading to decreased food intake and increased satiety. wikipedia.orgdrugbank.com However, the exact mechanisms of appetite regulation mediated by 5-HT2C receptors were not fully understood as of 2005. wikipedia.org
Future research should delve deeper into the intricate signaling pathways downstream of 5-HT2C receptor activation that influence appetite and metabolism. This includes exploring the interaction of 5-HT2C receptors with other neurochemical systems involved in energy balance, such as those involving neuropeptide Y (NPY) and agouti-related protein (AgRP) neurons. tandfonline.come-enm.org While this compound primarily affects appetite, its potential influence on resting metabolic rate and thermogenesis remains a subject of investigation, with some studies suggesting a possible increase in energy expenditure, although this is not consistently supported. tandfonline.com Further research is needed to clarify if 5-HT agonism can potentiate energy expenditure, perhaps in conjunction with physical activity or the thermal effect of food. tandfonline.com Additionally, the role of 5-HT2C receptor signaling in peripheral tissues and its contribution to metabolic effects beyond appetite suppression warrant further investigation. e-enm.org
Long-Term Cardiovascular Outcome Studies Beyond the Initial Trials
Despite the findings of CAMELLIA-TIMI 61, which addressed the FDA's post-marketing requirement for cardiovascular safety evaluation, the subsequent withdrawal of this compound due to cancer risk concerns highlights the need for even longer-term observational studies or analyses of real-world data. wikipedia.orgaafp.orgsochob.cl While CAMELLIA-TIMI 61 provided valuable data up to 3.3 years, the potential for very long-term cardiovascular effects or interactions with other conditions over extended periods remains an area for continued surveillance and research, potentially through analyses of large healthcare databases where available. sochob.cl
Identification of Predictive Biomarkers for Efficacy and Safety
Identifying biomarkers that can predict an individual's response to this compound in terms of weight loss efficacy and potential adverse effects is a crucial area for future research. While clinical trials showed average weight loss with this compound, there was variability in individual responses, with some patients achieving significant weight loss while others did not. wikipedia.orgfrontiersin.org
Research is needed to identify genetic, proteomic, or metabolic biomarkers that could predict which patients are most likely to respond positively to this compound and which may be at higher risk for adverse events, including the increased cancer risk observed in the CAMELLIA-TIMI 61 trial. wikipedia.orgaafp.org Although the drug has been withdrawn, understanding these biomarkers could inform the development of safer and more effective 5-HT2C receptor-targeted therapies in the future. Studies evaluating biomarkers and adherence have been part of investigations into combination therapies involving this compound. d-nb.info
Role of Genetic Polymorphisms in Response to this compound
Genetic variations, particularly in genes encoding components of the serotonergic system, such as the 5-HT2C receptor (HTR2C) gene, may influence an individual's response to this compound. nih.govnih.gov The HTR2C gene is located on the X chromosome and has several polymorphisms that have been identified and potentially associated with obesity. nih.gov Some specific single nucleotide polymorphisms (SNPs) in the promoter region of the HTR2C gene have been linked to lower rates of obesity. nih.gov
Research on the influence of gene polymorphisms on weight loss response to this compound has been described as scant, but the HTR2C gene is considered to hold potential as a candidate gene for future research, particularly for alternative 5-HT2C receptor agonists. nih.gov Further studies are needed to investigate the association between specific genetic polymorphisms in HTR2C and other relevant genes and the variability in weight loss response, metabolic improvements, and the incidence of adverse effects in patients treated with this compound. nih.govbmj.com This could pave the way for personalized approaches to obesity treatment with future serotonergic drugs. nih.gov
Potential for Combination Therapies
Given the multifactorial nature of obesity and other conditions, exploring the potential for this compound, or future selective 5-HT2C agonists, in combination with other therapeutic agents is a promising research avenue. Preclinical studies have investigated the effects of combining this compound with other compounds for enhanced weight loss and metabolic benefits. thieme-connect.com For example, a combination of this compound and a GLP-1/glucagon coagonist showed synergistic reductions in food intake and body weight in diet-induced obese mice. thieme-connect.com This combination also led to enhanced body weight loss over time due to a reduction in fat mass. thieme-connect.com
Beyond obesity, combination therapies involving this compound have been explored for conditions like binge eating disorder and tobacco dependence. frontiersin.orgnih.gov A pilot study investigated the combination of varenicline (B1221332) and this compound for tobacco dependence treatment and weight gain prevention in overweight and obese smokers, suggesting potential benefits in minimizing post-cessation weight gain. nih.gov Preclinical findings also suggest that combining pimavanserin (B1677881) and this compound might be effective in treating binge eating disorder. frontiersin.org Future research should focus on identifying rational drug combinations that target complementary pathways involved in energy balance or other disease processes, with careful evaluation of efficacy, safety, and potential drug interactions.
Mechanisms of Action in Non-Weight-Related Conditions (e.g., Addiction)
Emerging evidence suggests that this compound and other 5-HT2C receptor agonists may have therapeutic potential in conditions beyond obesity, particularly in substance use disorders. nih.govnih.govplos.orgrecoveryanswers.org Preclinical studies have indicated that this compound can decrease drug self-administration for substances like cocaine, heroin, ethanol, and nicotine (B1678760). nih.gov This suggests a broader role for 5-HT2C receptors in regulating reward-related behaviors. nih.gov
Research is needed to fully elucidate the mechanisms by which this compound exerts effects in addiction and other non-weight-related conditions. This may involve investigating its interactions with neurotransmitter systems involved in reward, motivation, and impulse control. frontiersin.orgplos.org While preclinical data support the potential of this compound in reducing cocaine use, clinical trials in humans have shown mixed results, highlighting the need for further research in this area. plos.org Understanding these mechanisms could lead to the development of novel pharmacotherapies for addiction and other psychiatric disorders.
Ethical Considerations in this compound Research and Prescription
The history of this compound, from approval to withdrawal due to safety concerns, underscores the critical importance of ethical considerations in drug research and prescription. Future research involving 5-HT2C receptor agonists must prioritize patient safety, informed consent, and rigorous long-term monitoring. researchgate.net
Ethical considerations for future studies include careful selection of study populations, comprehensive assessment and communication of potential risks and benefits, and robust post-market surveillance systems. The findings regarding the increased cancer risk in the CAMELLIA-TIMI 61 trial necessitate a thorough ethical analysis of the risk-benefit ratio, particularly for long-term use. wikipedia.orgaafp.org Research into predictive biomarkers (Section 9.3) and genetic polymorphisms (Section 9.4) also carries ethical implications regarding the use of genetic information and potential for stigmatization or discrimination. Furthermore, ethical frameworks for the responsible development and prescription of weight management medications and drugs for addiction need to be continuously evaluated and updated based on emerging scientific evidence.
Independent Data Analysis and Access to Clinical Study Reports
Independent data analysis and access to comprehensive Clinical Study Reports (CSRs) are crucial for a thorough understanding of a drug's efficacy and safety profile, extending beyond the initial regulatory review and sponsor-led analyses. For this compound, the availability and independent examination of clinical trial data have been subjects of discussion, particularly in light of its market withdrawal.
Detailed research findings from clinical trials provide the foundation for assessing the effects of this compound. For instance, a meta-analysis of one-year randomized controlled trials (RCTs) indicated that this compound resulted in a statistically significant additional weight loss compared to placebo. Specifically, this analysis reported a mean difference in weight loss of 3.23 kg (95% CI 2.70 to 3.75; I² 59%) and a reduction in BMI of 1.16 kg/m ² (95% CI 0.98 to 1.34; I² 62%) with this compound versus placebo. This compound also significantly decreased average waist circumference, systolic and diastolic blood pressure, total cholesterol, low-density lipoprotein-cholesterol, and triglycerides nih.gov.
Another analysis, a retrospective evaluation of data from three Phase III trials (NCT00395135, NCT00603902, and NCT00603291) involving patients with overweight or obesity, explored the contribution of weight loss to the metabolic effects of this compound. This mediation analysis suggested that improvements in waist circumference and blood pressure were primarily attributable to weight loss. However, less than 50% of the improvement in glucose parameters (fasting blood glucose and hemoglobin A1c) was attributed to weight loss, indicating potential weight-independent effects of this compound on glucose control nih.gov.
Efforts towards greater data sharing in clinical research are ongoing, aiming to increase transparency and facilitate independent verification of study findings. For studies involving sensitive data, such as those related to illicit substance use, access may be granted after obtaining appropriate ethical approvals plos.org.
The following table summarizes some key findings from independent analyses or publicly available data from this compound clinical trials:
| Study/Analysis | Population | Key Finding (Excerpt related to efficacy/findings) | Source |
| Meta-analysis of 1-year RCTs | Obese adults | Statistically significant additional weight loss (3.23 kg vs placebo) and BMI reduction (1.16 kg/m ² vs placebo). Significant improvements in various metabolic parameters. | nih.gov |
| Retrospective analysis of three Phase III trials | Overweight or obese patients (with or without diabetes mellitus) | Improvements in waist circumference and blood pressure largely weight-dependent; glucose parameter improvements less than 50% weight-dependent. | nih.gov |
| CAMELLIA-TIMI 61 Trial | Overweight or obese with cardiovascular disease or multiple risk factors | No meaningful difference in MACE risk vs placebo (primary safety objective). Increased occurrence of cancer observed in this compound group. | fda.govfda.gov |
| NIDA Phase 2 trial (Cocaine Use Disorder) | Participants with cocaine use disorder | No significant difference in self-reported abstinence confirmed by negative urine samples vs placebo. Significant reductions in self-reported cocaine use. | plos.orgnih.gov |
Interactive Data Table: Weight Loss Findings from Meta-analysis
| Outcome | Mean Difference (kg) | 95% Confidence Interval | I² (%) |
| Weight Loss | 3.23 | 2.70 to 3.75 | 59 |
| BMI Reduction | 1.16 | 0.98 to 1.34 | 62 |
The case of this compound underscores the ongoing need for robust independent data analysis and accessible clinical study reports to ensure a comprehensive and transparent evaluation of drug performance throughout their lifecycle.
Q & A
Q. What neurobiological mechanisms underlie lorcaserin’s efficacy in appetite suppression and addiction treatment?
this compound selectively agonizes serotonin 2C (5-HT2C) receptors, which modulate dopamine release in the nucleus accumbens (NAcc) and prefrontal cortex, reducing reward-seeking behaviors . Preclinical models (e.g., rodent self-administration assays) demonstrate that 5-HT2C activation decreases cocaine and alcohol craving by attenuating dopaminergic hyperactivity . To validate these mechanisms, researchers should combine in vivo microdialysis for dopamine measurement with behavioral paradigms like conditioned place preference (CPP) or progressive ratio tasks .
Q. How should randomized controlled trials (RCTs) be designed to assess this compound’s weight-loss efficacy?
Key considerations include:
- Inclusion criteria: BMI ≥30 or ≥27 with comorbidities, exclusion of cardiovascular or psychiatric conditions .
- Outcome measures: ≥5% weight loss at 52 weeks, secondary endpoints (waist circumference, lipid profiles) .
- Control groups: Placebo with matched lifestyle interventions (e.g., calorie restriction, exercise counseling) .
- Safety monitoring: Serial echocardiography to rule out valvulopathy, a historical concern with non-selective serotonergic agents .
Q. What are the primary safety considerations when evaluating this compound in long-term studies?
While initial trials showed no significant valvulopathy risk (RR 1.20, 95% CI 0.89–1.63) , the FDA’s 2020 safety alert highlighted potential cancer risks (7.7% vs. 7.1% in placebo) after prolonged use . Researchers should implement:
- Cancer surveillance: Standardized screening protocols for lung and pancreatic cancers, as suggested by subgroup analyses in the CAMELLIA-TIMI 61 trial .
- Adverse event reporting: Pharmacovigilance tools like FAERS to detect rare or delayed effects .
Advanced Research Questions
Q. How can conflicting data on this compound’s cancer risk be reconciled?
The discrepancy arises from the CAMELLIA-TIMI 61 trial (n=12,000), which reported elevated cancer incidence after 4.3 years, versus a 2020 meta-analysis (n=19,771) showing no significant risk (RR 1.08, 95% CI 0.96–1.23) . To resolve this:
Q. What translational strategies are effective for repurposing this compound in substance use disorders (SUDs)?
Reverse translation—applying clinical findings to preclinical models—is critical. For example:
- Human lab studies: this compound reduced cocaine craving and delayed self-administration in controlled settings, but failed to achieve abstinence in Phase III trials .
- Mechanistic refinement: Use transgenic rodent models (e.g., 5-HT2C receptor knockouts) to isolate target-specific effects .
- Biomarker-driven trials: fMRI or PET imaging to link receptor occupancy with behavioral outcomes .
Q. How can neuroimaging elucidate this compound’s effects on food cue reactivity?
fMRI protocols assessing blood-oxygen-level-dependent (BOLD) responses to food cues reveal that this compound reduces activation in attention-related parietal/visual cortices, particularly in fed states . Methodological steps:
- Task design: Contrast high-palatability vs. neutral food images.
- Analysis: Whole-brain voxel-wise modeling to identify clusters (e.g., amygdala, occipital cortex) predictive of weight loss .
- Integration: Pair neuroimaging with ecological momentary assessment (EMA) to capture real-time eating behaviors.
Q. What pharmacovigilance strategies are recommended for discontinued agents like this compound?
After the FDA’s 2020 withdrawal:
- Data mining: Apply disproportionality analysis (e.g., OpenVigil) to FAERS data to detect latent signals .
- Trial termination protocols: Unblind participants, provide FDA safety alerts, and transition to observational follow-up .
- Legacy data analysis: Pool incomplete datasets (e.g., the cocaine use trial, n=22) with analogous studies to enhance power .
Q. How does this compound influence metabolic parameters in patients with prediabetes or type 2 diabetes (T2DM)?
In the BLOOM-DM trial, this compound improved HbA1c (−0.9% vs. −0.4% placebo) and fasting plasma glucose (−27.4 mg/dL vs. −11.9 mg/dL) . Research should:
Q. What methodological challenges arise in measuring this compound’s behavioral outcomes (e.g., impulsivity, craving)?
- Scales: Use validated tools like the Cocaine Craving Questionnaire (CCQ) or Stop Signal Task (SST) for impulsivity .
- Blinding challenges: High rates of nausea/headache may unintentionally unblind participants; employ active placebos with mild side effects .
- Biomarker validation: Correlate self-reported cravings with plasma this compound levels or 5-HT2C receptor occupancy .
Q. What ethical considerations apply when studying discontinued drugs like this compound?
- Informed consent: Clearly communicate FDA withdrawal reasons and potential risks in ongoing trials .
- Data sharing: Publish negative/null results (e.g., NIDA CTN cocaine trial) to inform future research .
- Participant safety: Establish DSMB oversight for early termination if safety thresholds are breached .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
